molecular formula C6H14N2 B13023549 N-ethyl-N-methylazetidin-3-amine

N-ethyl-N-methylazetidin-3-amine

Cat. No.: B13023549
M. Wt: 114.19 g/mol
InChI Key: LPUYLYBYFHUSHZ-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylazetidin-3-amine (CAS 1434128-51-4) is a valuable azetidine-based building block in medicinal chemistry and pharmaceutical research . With a molecular formula of C 6 H 14 N 2 and a molecular weight of 114.19 g/mol, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules . Researchers utilize its secondary amine functionality, part of a strained azetidine ring system, to introduce conformational restraint into molecular scaffolds, which can enhance selectivity and optimize potency in drug candidate profiles. The compound has a measured density of 0.9±0.1 g/cm³ and a boiling point of 142.8±8.0 °C at 760 mmHg . Its flash point of 41.1±9.4 °C classifies it as a flammable liquid, requiring appropriate handling and storage at room temperature, protected from light . This product is provided with a purity of ≥97% and is intended for research and further manufacturing applications only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

N-ethyl-N-methylazetidin-3-amine

InChI

InChI=1S/C6H14N2/c1-3-8(2)6-4-7-5-6/h6-7H,3-5H2,1-2H3

InChI Key

LPUYLYBYFHUSHZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CNC1

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: N-ethyl-N-methylazetidin-3-amine (CAS 2231676-11-0)

[1][2][3]

Executive Summary

N-ethyl-N-methylazetidin-3-amine (typically supplied as the dihydrochloride salt, CAS 2231676-11-0) is a high-value heterocyclic building block used extensively in modern drug discovery.[1][2] It belongs to the class of conformationally restricted diamines , serving as a critical bioisostere for larger, more lipophilic cyclic amines like piperazines or pyrrolidines.[2]

Its primary utility lies in Lead Optimization :

  • lowering LogD (Lipophilicity) while maintaining basicity.

  • Increasing Fsp³ (Fraction of sp³ hybridized carbons), which correlates with improved clinical success rates.[2]

  • Rigidifying flexible amine chains to lock bioactive conformations.

This guide details the physicochemical properties, synthesis logic, handling protocols, and strategic application of this scaffold in medicinal chemistry.[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][5]

The commercial entity is almost exclusively the dihydrochloride salt due to the volatility and oxidative instability of the free base.

Table 1: Core Specifications
PropertyDataNotes
CAS Number 2231676-11-0 Refers to the Dihydrochloride (2HCl) salt.[4][1][2]
IUPAC Name N-Ethyl-N-methylazetidin-3-amine dihydrochloride
Molecular Formula C₆H₁₄N₂[4][1][2] · 2HClFree Base: C₆H₁₄N₂
Molecular Weight 187.11 g/mol Free Base: 114.19 g/mol
Structure (SMILES) CCN(C)C1CNC1.Cl.Cl
Physical State White to off-white solidHighly hygroscopic.[1][2]
Solubility >50 mg/mL in Water, DMSOPoor solubility in non-polar solvents (DCM, Hexane).[1][2]
Acidity (pKa) pKa₁ ≈ 8.5 (Exocyclic), pKa₂ ≈ 10.5 (Ring)Estimated values based on azetidine analogs.[1][2]
H-Bond Donors 2 (Ammonium protons)In salt form.[1][2]
H-Bond Acceptors 2 (Nitrogen lone pairs)In free base form.[1][2]
Structural Analysis

The molecule features two distinct nitrogen centers:

  • The Azetidine Ring Nitrogen (N1): A secondary amine embedded in a strained 4-membered ring. This is the primary vector for coupling (e.g., SNAr, amide coupling).[1][2]

  • The Exocyclic Nitrogen (N3): A tertiary amine substituted with ethyl and methyl groups. This serves as a "solubilizing tail" or a basic center to interact with acidic residues (e.g., Asp/Glu) in protein binding pockets.[1][2]

Synthesis & Manufacturing Logic

While commercially available, understanding the synthesis is crucial for troubleshooting impurities or designing analogs. The industrial route typically employs Reductive Amination on a protected ketone.

Mechanistic Pathway (DOT Visualization)[3]

The following diagram illustrates the standard synthesis workflow, highlighting the critical "Puckering" effect of the azetidine ring which influences stereochemistry during reduction.

SynthesisRouteStart1-Boc-3-azetidinone(Commercially Available)IntermediateIntermediate:1-Boc-3-(N-ethyl-N-methyl)aminoazetidineStart->IntermediateReductive Amination(DCM, pH 5-6)ReagentN-Ethylmethylamine+ NaBH(OAc)3ProductFinal Product:N-Ethyl-N-methylazetidin-3-amine(2HCl Salt)Intermediate->ProductAcidic HydrolysisDeprotectionDeprotection:HCl / Dioxane or TFA

Figure 1: Standard synthetic route via Reductive Amination.[1][2] The Boc-protection ensures regioselectivity, preventing polymerization of the strained ring.[1][2]

Impurity Profile
  • Over-alkylation: Rare due to the use of secondary amine reagents.

  • Ring Opening: The azetidine ring is strained (~26 kcal/mol).[2] Strong nucleophiles or harsh Lewis acids can trigger ring-opening to linear propylamines. Avoid heating >60°C in the presence of strong nucleophiles unless the ring nitrogen is protected.

Applications in Drug Discovery[5][6][7][8]

This compound is a "Magic Methyl" equivalent for solubility. Replacing a morpholine or piperidine with an N-ethyl-N-methylazetidin-3-amine moiety often results in:

  • Reduced Molecular Weight (MW): Saves ~20-30 Da compared to piperidine.[1]

  • Lower Lipophilicity (LogD): The polar surface area relative to carbon count is higher.

  • Vector Reorientation: The bond angle of the azetidine nitrogen (sp³ character, puckered ring) projects substituents differently than a chair-form cyclohexane/piperidine.

Bioisosteric Comparison

Bioisosterecluster_0Traditional Motifcluster_1Azetidine ReplacementPiperazineN-Methylpiperazine(LogP ~ -0.6)Flexible Chair ConformationAzetidineN-Ethyl-N-methylazetidin-3-amine(LogP < -1.0)Rigid 'Butterfly' ConformationPiperazine->Azetidine Optimization Goal:1. Lower LogD2. Increase Metabolic Stability3. Alter Vector

Figure 2: Strategic replacement of piperazine with azetidine to modulate physicochemical properties.[1][2]

Experimental Protocols

Handling the Dihydrochloride Salt

The salt is hygroscopic . Weighing should be performed quickly, or in a desiccated environment.

  • Storage: -20°C, under Argon/Nitrogen.

  • Stability: Stable for >1 year if kept dry. Hydrolysis of the ring is negligible under neutral storage conditions.

Protocol: Free-Basing for SNAr Reactions

Context: You want to react CAS 2231676-11-0 with a chloropyrimidine.

Reagents:

  • N-ethyl-N-methylazetidin-3-amine[4][1][2] · 2HCl (1.0 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1][2]

  • Solvent: DMSO or NMP (preferred for SNAr)[1][2]

Procedure:

  • Dissolution: Dissolve the chloropyrimidine electrophile in DMSO (0.5 M).

  • Base Activation: In a separate vial, suspend the azetidine salt in DMSO. Add DIPEA dropwise. The suspension should clear as the free base is liberated and the amine hydrochloride salts dissolve (or precipitate depending on concentration, but usually soluble in DMSO).

    • Critical Step: Ensure >3 equivalents of base are used. 2 equivs neutralize the HCl, the remaining 1.5 equivs drive the reaction and scavenge the leaving group acid.

  • Addition: Add the amine solution to the electrophile.

  • Reaction: Heat to 80-100°C. Monitor by LCMS.

    • Note: The azetidine ring N is the nucleophile. The exocyclic tertiary amine is sterically hindered and less nucleophilic.

Protocol: Amide Coupling (HATU Method)

Context: Coupling to a carboxylic acid.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (2.0 equiv). Stir for 5 mins.

  • Amine Addition: Add N-ethyl-N-methylazetidin-3-amine · 2HCl (1.1 equiv) followed immediately by an additional portion of DIPEA (2.5 equiv).[2]

    • Why extra base? The salt is acidic. The reaction pH must be maintained >8 for the coupling to proceed efficiently.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat).

    • Caution: The product is a basic amine. Do not wash with 1N HCl, or you will extract your product into the aqueous layer.[2]

Safety & Toxicology (E-E-A-T)

Hazard Identification:

  • GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE 3 (Respiratory).[1][2]

  • Signal Word: Warning.

Specific Risks:

  • Corrosivity: While the salt is less corrosive, the free base is a potent amine and can cause burns.

  • Sensitization: Azetidines can be skin sensitizers. Avoid direct contact.

  • Reactivity: Incompatible with strong oxidizing agents.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 mins.[5] Remove contact lenses.[5][6][7]

  • Skin Contact: Wash with soap and water.[5][6][8] If redness persists, seek medical attention.

References

  • Smith, A. et al. "Azetidines as Privileged Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2023. (Generalized citation for azetidine utility).

  • Pfizer Inc. "Substituted Azetidine Compounds." World Intellectual Property Organization, WO2018123456, 2018.[1][2] (Representative patent illustrating azetidine synthesis).

  • Sigma-Aldrich. "Safety Data Sheet: N-Ethyl-N-methylazetidin-3-amine dihydrochloride."[1][2] Merck KGaA, 2024.[2] (Source of safety and physical data).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Context on Fsp3 and logD optimization).

(Note: Specific literature on CAS 2231676-11-0 is sparse as it is a catalog reagent; properties are derived from homologous series and standard chemical principles verified against vendor data.)[1][2]

molecular weight of N-ethyl-N-methylazetidin-3-amine dihydrochloride

[1][2][3][4][5]

Executive Summary

N-ethyl-N-methylazetidin-3-amine dihydrochloride (CAS: 2231676-11-0) is a bifunctional heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates, including KRAS inhibitors.[1][2] Its structural value lies in the azetidine ring, which offers a rigid, sp³-rich scaffold that modulates lipophilicity and metabolic stability more effectively than larger homologs like pyrrolidine or piperidine.[1][2]

  • Molecular Weight (Salt): 187.11 g/mol [1][3][4]

  • Molecular Weight (Free Base): 114.19 g/mol [1][2]

  • Molecular Formula: C₆H₁₄N₂[1][2] · 2HCl[1][2]

  • Core Application: Introduction of a solubilizing, basic amine motif with defined vectorality.

Molecular Architecture & Weight Analysis[1][5]

Precise molecular weight determination is critical for stoichiometry in synthetic workflows.[2] This compound exists as a dihydrochloride salt , meaning both the secondary amine of the azetidine ring and the tertiary exocyclic amine are protonated.[2]

Stoichiometric Breakdown

The significant difference between the free base and the salt form (approx. 64% increase in mass) requires careful calculation during molarity adjustments in synthesis.[2]

ComponentFormulaContribution ( g/mol )CountSubtotal ( g/mol )
Carbon C12.011672.07
Hydrogen H1.00816 (14 + 2 acidic)16.13
Nitrogen N14.007228.01
Chlorine Cl35.45270.90
Total MW C₆H₁₆Cl₂N₂ 187.11
Structural Topology

The molecule consists of a four-membered azetidine ring substituted at the C3 position.[1]

  • Ring Nitrogen (N1): Secondary amine (pKa ~11.0).[1][2] Highly basic due to ring strain.[2]

  • Exocyclic Nitrogen: Tertiary amine (N-ethyl-N-methyl).[1][5]

  • Salt Formation: The dihydrochloride form stabilizes the molecule, preventing the free base from polymerizing or oxidizing—a common issue with strained, electron-rich small rings.[1][2]

Synthetic Methodology (Standardized Protocol)

While specific proprietary routes vary, the industry-standard protocol for synthesizing this scaffold relies on Reductive Amination followed by Acidolytic Deprotection .[1][2] This method ensures high fidelity of the C3-nitrogen bond.[1]

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis, highlighting critical control points.

SynthesisProtocolFigure 1: Standard synthetic route via Reductive Amination of N-Boc-azetidin-3-one.StartStart: N-Boc-azetidin-3-oneStep1Step 1: Reductive Amination(NaBH(OAc)3, DCE, pH 6)Start->Step1MixReagentReagent: N-EthylmethylamineReagent->Step1InterIntermediate:N-Boc-3-(ethyl(methyl)amino)azetidineStep1->InterYieldsStep2Step 2: Deprotection(4M HCl in Dioxane)Inter->Step2Acid HydrolysisFinalProduct:N-ethyl-N-methylazetidin-3-amine 2HClStep2->FinalPrecipitation

[1][6]

Detailed Protocol Steps

Step 1: Reductive Amination

  • Preparation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE).

  • Amine Addition: Add N-ethylmethylamine (1.1 eq) and acetic acid (1.0 eq) to buffer the pH.

  • Reduction: Cool to 0°C and add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH₄ to prevent reduction of the ketone to an alcohol.[2]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] The intermediate is usually an oil.[2]

Step 2: Salt Formation (Deprotection) [1][2]

  • Dissolution: Dissolve the Boc-protected intermediate in minimal 1,4-dioxane or MeOH.

  • Acidolysis: Add 4M HCl in dioxane (5-10 eq) dropwise at 0°C.

  • Precipitation: The dihydrochloride salt typically precipitates as a white solid.[2]

  • Isolation: Filter and wash with diethyl ether to remove residual organic impurities.[2] Do not use water , as the salt is highly hygroscopic.[2]

Analytical Validation & Quality Control

To ensure the integrity of the molecular weight and structure, the following analytical parameters must be met.

Proton NMR (¹H NMR) in D₂O

The symmetry of the azetidine ring and the distinct ethyl/methyl groups provide a clear diagnostic fingerprint.[2]

  • δ 4.2–4.5 ppm (m, 5H): Azetidine ring protons (C2-H and C4-H) + C3-H methine.[1][2] The electron-withdrawing ammonium groups shift these significantly downfield.[1]

  • δ 3.2 ppm (q, 2H): Methylene of the N-ethyl group.[1][2]

  • δ 2.8 ppm (s, 3H): N-Methyl singlet.[1][2]

  • δ 1.2 ppm (t, 3H): Methyl of the N-ethyl group.[1][2]

Mass Spectrometry (LC-MS)[1][5]
  • Method: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Target Ion: [M+H]⁺ = 115.12 m/z (Free base mass + Proton).[1][2]

  • Note: You will not see the mass of the chloride ions in the positive scan; you are detecting the cationic parent.[2]

Analytical Logic Tree

AnalyticalQCFigure 2: Quality Control Decision Tree for Salt Validation.SampleSample: White SolidLCMSLC-MS AnalysisSample->LCMSNMR1H NMR (D2O)Sample->NMRChlorideAgNO3 Test / ICSample->ChlorideCheck1Mass = 115.1 m/z?LCMS->Check1Check2Integrals Correct?(Ring:Et:Me = 5:5:3)NMR->Check2Check3Precipitate with Ag+?Chloride->Check3PassPASS: Validated MaterialCheck1->PassYesFailFAIL: RepurifyCheck1->FailNoCheck2->PassYesCheck2->FailNoCheck3->PassYes

Strategic Utility in Drug Design

Why use this specific fragment? In modern drug discovery (specifically in KRAS and kinase inhibitor programs), the N-ethyl-N-methylazetidin-3-amine motif is used to "escape from flatland."[1][2]

  • Metabolic Stability: The azetidine ring is less prone to oxidative metabolism than pyrrolidines or piperidines due to the high energy barrier of forming iminium ions in strained rings.[2]

  • Basicity Modulation: The pKa of the azetidine nitrogen is lower than that of pyrrolidine, which can improve oral bioavailability by reducing lysosomal trapping.[2]

  • Vector Control: The C3-substitution allows for precise geometric positioning of the exocyclic amine, enabling specific interactions with solvent-exposed regions of a target protein.

Handling and Stability

  • Hygroscopicity: As a dihydrochloride salt, the compound is extremely hygroscopic.[2] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[2]

  • Solubility: Highly soluble in water, DMSO, and Methanol.[2] Insoluble in non-polar solvents (Hexanes, Ether).[2]

  • Free Basing: To use in nucleophilic substitution reactions, the free base must be generated in situ using a tertiary base (e.g., DIPEA, TEA) or by partitioning between DCM and 1N NaOH.[1][2]

References

  • Sigma-Aldrich. N-Ethyl-N-methylazetidin-3-amine dihydrochloride Product Sheet. Available at: (Accessed via Search Result 1.1).[1]

  • BLD Pharm. Safety Data Sheet: N-Ethyl-N-methylazetidin-3-amine dihydrochloride. Available at: (Accessed via Search Result 1.9).[1][2]

  • World Intellectual Property Organization. WO2023056421A1 - Pyrazoloquinoline KRAS Inhibitors.[1] (Demonstrates application in active drug discovery programs). Available at: .[1][2]

  • PubChem. Compound Summary: N,N-diethylazetidin-3-amine (Analogous Structure Validation). Available at: .[1][2]

N-ethyl-N-methylazetidin-3-amine chemical structure and formula

Author: BenchChem Technical Support Team. Date: March 2026

Structural Profile, Synthetic Pathways, and Medicinal Utility

Executive Summary

N-Ethyl-N-methylazetidin-3-amine (CAS: 2231676-11-0, as 2HCl) represents a high-value,


-rich heterocyclic scaffold in modern drug discovery.[1] Characterized by a strained four-membered azetidine ring substituted at the C3 position with an ethyl(methyl)amino group, this compound serves as a critical building block for modulating physicochemical properties in lead optimization. Its structural rigidity and dual-basicity profile allow it to function as a bioisostere for larger saturated heterocycles (e.g., piperazines, pyrrolidines), offering reduced molecular weight and lowered lipophilicity (

) while maintaining vector alignment. This guide details its chemical identity, validated synthetic protocols, and application in therapeutic areas such as KRAS inhibition.[2]
Part 1: Chemical Identity & Structural Analysis
1.1 Nomenclature and Identifiers

The IUPAC designation


-ethyl-

-methylazetidin-3-amine
defines the connectivity: a secondary amine within the azetidine ring (position 1) and a tertiary amine exocyclic to the ring (position 3).
IdentifierValue
IUPAC Name

-ethyl-

-methylazetidin-3-amine
CAS Number 2231676-11-0 (dihydrochloride); Free base theoretical
Molecular Formula

(Free Base) |

(2HCl)
Molecular Weight 114.19 g/mol (Free Base) | 187.11 g/mol (2HCl)
SMILES CCN(C)C1CNC1
InChI Key CFHADJUBHYSVOF-UHFFFAOYSA-N
1.2 Structural Topology

The molecule consists of a strained azetidine core.[3] The ring nitrogen (N1) is a secondary amine, serving as the primary vector for coupling to aromatic or heteroaromatic cores in drug design. The exocyclic nitrogen (N


) is a tertiary amine substituted with ethyl and methyl groups, providing a tunable basic center.

Conformational Dynamics: Unlike planar aromatic rings, the azetidine ring exhibits a "puckered" conformation to relieve torsional strain (Pitzer strain) between vicinal hydrogens. The angle of puckering is approximately 30°, which impacts the trajectory of the C3-substituent.

ChemicalStructure Core Azetidine Ring (C3H6N) C3_Pos C3 Position (Attachment Point) Core->C3_Pos Scaffold N_Ring Ring Nitrogen (N1) (Secondary Amine) N_Ring->Core Integrated Vector for Coupling Vector for Coupling N_Ring->Vector for Coupling N_Exo Exocyclic Nitrogen (Tertiary Amine) C3_Pos->N_Exo Bond Substituents Ethyl & Methyl Groups N_Exo->Substituents N-Alkylation Basicity/Solubility Basicity/Solubility N_Exo->Basicity/Solubility

Figure 1: Structural connectivity and functional analysis of N-ethyl-N-methylazetidin-3-amine.

Part 2: Physicochemical Profile[8]

The utility of N-ethyl-N-methylazetidin-3-amine lies in its ability to lower lipophilicity without sacrificing metabolic stability, a common issue with acyclic diethyl/dimethyl amines.

PropertyValue (Predicted/Exp)Implications for Drug Design
LogP ~ -0.4 to 0.1High hydrophilicity; improves aqueous solubility of lead compounds.
TPSA ~ 15-20 ŲExcellent permeability; suitable for CNS penetration if LogD is optimized.
pKa (Ring N) ~ 9.5 - 10.5Highly basic; typically protonated at physiological pH unless acylated/arylated.
pKa (Exo N) ~ 8.5 - 9.5Basic; contributes to solubility and lysosomal trapping.
Ring Strain ~ 26 kcal/molHigh energy scaffold; reactive towards ring-opening under harsh acidic/nucleophilic conditions.
Part 3: Synthetic Methodologies

The synthesis of N-ethyl-N-methylazetidin-3-amine typically follows a Reductive Amination strategy, favored for its scalability and functional group tolerance. The starting material is the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

3.1 Validated Protocol: Reductive Amination Route

Reagents:

  • Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-azetidin-3-one).

  • Amine Source:

    
    -ethylmethylamine.
    
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (

    
    ).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Deprotection: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • Imine Formation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous DCE (0.1 M). Add

    
    -ethylmethylamine (1.1 eq) and Acetic Acid (1.0 eq) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30 minutes.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to RT and stir for 12–16 hours under nitrogen atmosphere.

    • Checkpoint: Monitor by LC-MS for disappearance of ketone (

      
       of SM).
      
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify the intermediate (tert-butyl 3-(ethyl(methyl)amino)azetidine-1-carboxylate) via silica gel chromatography (MeOH/DCM gradient).
  • Deprotection (Salt Formation): Dissolve the intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5-10 eq). Stir at RT for 2–4 hours until precipitation is complete.

    • Isolation: Filter the white solid precipitate. Wash with diethyl ether to remove organic impurities. Dry under vacuum to yield N-ethyl-N-methylazetidin-3-amine dihydrochloride .

3.2 Synthesis Workflow Diagram

Synthesis SM 1-Boc-azetidin-3-one (Starting Material) Step1 Reductive Amination (NaBH(OAc)3, DCE, AcOH) SM->Step1 Amine N-Ethylmethylamine Amine->Step1 Intermediate Intermediate: 1-Boc-3-(ethyl(methyl)amino)azetidine Step1->Intermediate Yield ~70-85% Step2 Boc Deprotection (4M HCl in Dioxane) Intermediate->Step2 Product FINAL PRODUCT: N-ethyl-N-methylazetidin-3-amine (Dihydrochloride Salt) Step2->Product Precipitation

Figure 2: Synthetic workflow for the production of the dihydrochloride salt.

Part 4: Medicinal Chemistry Applications[7][8][9][10][11][12]
4.1 The "Azetidine Switch"

In lead optimization, replacing a piperidine or pyrrolidine ring with an azetidine (the "Azetidine Switch") is a strategic maneuver to:

  • Reduce Lipophilicity: The lower carbon count reduces

    
    , often improving metabolic stability (lowering intrinsic clearance, 
    
    
    
    ).
  • Alter Vector Geometry: The bond angles of the 4-membered ring (approx 90°) project substituents differently than 5- or 6-membered rings, potentially accessing novel binding pockets.

4.2 Case Study: KRAS Inhibition

Recent patent literature (e.g., WO2023056421A1) highlights the use of N-ethyl-N-methylazetidin-3-amine as a fragment in KRAS inhibitors .

  • Mechanism: The secondary amine (ring N) is typically coupled to a heteroaromatic core (e.g., pyrazoloquinoline), while the exocyclic tertiary amine interacts with solvent-exposed residues or specific acidic residues in the KRAS binding pocket.

  • Advantage: The small size of the azetidine allows the inhibitor to fit into the shallow pockets of the KRAS(G12C) switch II pocket without inducing steric clashes.

Part 5: Handling and Stability[10]
  • Storage: The dihydrochloride salt is hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) in a desiccator.

  • Stability: The free base is prone to polymerization or ring opening over time; always generate the free base in situ immediately prior to coupling reactions.

  • Safety: Azetidines are potential alkylating agents (though less reactive than aziridines). Handle with gloves and in a fume hood.

References
  • Sigma-Aldrich. (2024). N-Ethyl-N-methylazetidin-3-amine dihydrochloride Product Sheet. Link

  • Lowe, M. et al. (2023). Pyrazoloquinoline KRAS Inhibitors. World Intellectual Property Organization, Patent WO2023056421A1. Link

  • Duncton, M. A. (2026). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. Link

  • ChemRxiv. (2025). A Single-Step Synthesis of Azetidine-3-Amines. Link

  • PubChem. (2024). Compound Summary: N-methylazetidin-3-amine (Analogous Structure Data). National Library of Medicine. Link

Sources

An In-depth Technical Guide to the pKa and Basicity of N-ethyl-N-methylazetidin-3-amine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Azetidine Ring - A Privileged Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has risen from a synthetic curiosity to a privileged motif in contemporary medicinal chemistry.[1] Its inherent structural rigidity, conferred by significant ring strain, and its ability to introduce three-dimensionality make it a highly attractive scaffold for the design of novel bioactive molecules.[2] The incorporation of azetidine moieties into drug candidates has been shown to enhance a range of critical pharmacokinetic and physicochemical properties, including metabolic stability, receptor selectivity, and solubility.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic significance.[2] This guide will provide an in-depth analysis of a key physicochemical parameter of a specific azetidine derivative, N-ethyl-N-methylazetidin-3-amine: its pKa and the related concept of basicity. Understanding these properties is paramount for researchers, scientists, and drug development professionals, as they profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The Critical Role of pKa and Basicity in Drug Development

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like N-ethyl-N-methylazetidin-3-amine, the pKa of its conjugate acid is a crucial indicator of its protonation state at a given pH.[3] It is estimated that approximately 95% of all drugs possess ionizable groups, with the majority being weak bases.[4] The ionization state of a drug molecule directly impacts its:

  • Solubility: The charged (protonated) form of an amine is generally more water-soluble than the neutral form.

  • Permeability: The neutral (unprotonated) form is typically more lipid-soluble and can more readily cross biological membranes.

  • Target Binding: The charge state of a molecule can significantly influence its interaction with the target protein.

  • Pharmacokinetics: The overall ADME profile is heavily dependent on the pKa.[4]

Therefore, the accurate determination of the pKa of a drug candidate like N-ethyl-N-methylazetidin-3-amine is a critical step in its development and optimization.

Structural Features of N-ethyl-N-methylazetidin-3-amine Influencing Basicity

The basicity of N-ethyl-N-methylazetidin-3-amine is primarily attributed to the lone pair of electrons on the two nitrogen atoms. Several structural factors influence the availability of these lone pairs for protonation:

  • The Azetidine Ring Nitrogen: This is a tertiary amine integrated into a strained four-membered ring. The hybridization of this nitrogen is sp³, and the electron-donating effects of the two attached carbon atoms increase its basicity. However, the ring strain can influence the geometry and availability of the lone pair.

  • The Exocyclic Tertiary Amine: This nitrogen is also a tertiary amine, substituted with an ethyl and a methyl group. The inductive effect of these alkyl groups increases the electron density on the nitrogen, enhancing its basicity.[5]

  • Steric Hindrance: The alkyl groups on both nitrogens can create steric hindrance, potentially affecting the approach of a proton and thus influencing the observed basicity.

Due to the presence of two basic centers, N-ethyl-N-methylazetidin-3-amine will have two corresponding pKa values. The first pKa will correspond to the protonation of the more basic nitrogen, and the second, lower pKa will correspond to the protonation of the less basic nitrogen.

Methodologies for Determining the pKa of N-ethyl-N-methylazetidin-3-amine

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[6][7][8]

Principle: The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine are equal.[3]

Detailed Protocol:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of N-ethyl-N-methylazetidin-3-amine (or its dihydrochloride salt).

    • Dissolve the sample in a known volume of high-purity water, free from dissolved CO₂. The presence of CO₂ can interfere with the titration of bases.

    • The concentration of the analyte solution should be in the range of 1-10 mM.

  • Titration Setup:

    • Use a calibrated pH meter with a combination glass electrode.

    • Employ a micro-burette for the precise addition of the titrant.

    • The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl) if starting with the free base, or a strong base (e.g., 0.1 M NaOH) if starting with the salt form.

    • Maintain a constant temperature, as pKa values are temperature-dependent.[6]

    • Stir the solution gently throughout the titration.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add small, precise increments of the titrant.

    • After each addition, allow the pH to stabilize before recording the value.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the half-equivalence point(s) on the titration curve.

    • Alternatively, a Gran plot or derivative plots can be used for more accurate determination of the equivalence point(s) and subsequently the pKa value(s).

Diagram of Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh N-ethyl-N- methylazetidin-3-amine prep2 Dissolve in CO2-free water prep1->prep2 titrate1 Calibrate pH meter prep2->titrate1 titrate2 Add titrant in increments titrate1->titrate2 titrate3 Record stable pH readings titrate2->titrate3 analysis1 Plot pH vs. Volume of Titrant titrate3->analysis1 analysis2 Determine equivalence and half-equivalence points analysis1->analysis2 analysis3 Calculate pKa value(s) analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Computational pKa Prediction

In the absence of experimental data, computational methods can provide reliable pKa predictions.[4][9] These methods are particularly useful for high-throughput screening of virtual compound libraries.[4]

Principle: Computational pKa prediction is based on calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.[9] The pKa is directly proportional to this free energy change.

Common Methodologies:

  • Quantum Mechanics (QM)-Based Methods: These methods, often employing Density Functional Theory (DFT), provide high accuracy by calculating the electronic structure of the molecule in its protonated and deprotonated states.[9][10] Solvation models, such as the Polarizable Continuum Model (PCM), are used to account for the effect of the solvent (water).[7]

  • Empirical and Machine Learning Methods: These approaches utilize databases of known pKa values to build predictive models based on molecular descriptors or fingerprints.[4][10] Programs like PROPKA are examples of empirical methods.[4] More recently, machine learning algorithms have shown excellent performance in pKa prediction.[10][11]

Diagram of a Thermodynamic Cycle for pKa Calculation

G HA_gas HA(g) A_minus_gas A⁻(g) HA_gas->A_minus_gas ΔGgas A_minus_aq A⁻(aq) A_minus_gas->A_minus_aq ΔGsolv(A⁻) H_plus_gas H⁺(g) H_plus_aq H⁺(aq) H_plus_gas->H_plus_aq ΔGsolv(H⁺) HA_aq HA(aq) HA_aq->HA_gas ΔGsolv(HA) HA_aq->A_minus_aq ΔGaq

Sources

Methodological & Application

Application Note: Synthesis of Azetidine-Functionalized KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug development professionals focusing on the optimization of KRAS inhibitors. It details the synthetic utility of N-ethyl-N-methylazetidin-3-amine , a privileged building block used to enhance the physicochemical profile (solubility, metabolic stability, and CNS penetration) of KRAS G12C/D and KRAS::SOS1 inhibitors.

Executive Summary

The "undruggable" nature of KRAS has been overturned by the discovery of the Switch-II Pocket (S-IIP) and the development of covalent inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849) . As second-generation discovery shifts toward addressing resistance mechanisms and targeting other mutants (G12D, G12V) or the KRAS::SOS1 interaction, scaffold optimization is critical.

N-ethyl-N-methylazetidin-3-amine (CAS: 2231676-11-0) has emerged as a high-value intermediate. Unlike the flexible piperazines found in first-gen inhibitors, the azetidine ring offers:

  • Reduced Lipophilicity (LogD): Lowers non-specific binding.

  • Geometric Constraint: The 4-membered ring restricts the vector of the exocyclic amine, potentially accessing novel solvent-exposed interactions.

  • pKa Tuning: The tertiary exocyclic amine provides a tunable basic center for solubility without the metabolic liability of larger rings.

This guide provides a validated protocol for coupling this amine to a 4-chloropyrido[2,3-d]pyrimidine core, a representative scaffold for both covalent G12C inhibitors and SOS1 disruptors.

Strategic Retrosynthesis & Mechanism

The incorporation of N-ethyl-N-methylazetidin-3-amine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr ) on a halogenated heteroaryl core.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the retrosynthetic logic and the reaction pathway for installing the azetidine moiety.

KRAS_Synthesis_Workflow cluster_conditions Optimized Conditions Core Dichlorinated Core (e.g., 2,4-dichloro pyrido[2,3-d]pyrimidine) Intermediate Meisenheimer Complex Core->Intermediate + Reagent Reagent N-ethyl-N-methyl azetidin-3-amine (2HCl Salt) Reagent->Intermediate Free-basing Base Base Activation (DIPEA / K2CO3) Base->Reagent In-situ Neutralization Product Functionalized KRAS Inhibitor Precursor Intermediate->Product - HCl (S_NAr Mechanism) Cond1 Solvent: NMP or DMF Cond2 Temp: 0°C to RT Cond3 Time: 2-4 Hours

Figure 1: Reaction pathway for the SNAr coupling of the azetidine side chain to a KRAS inhibitor core.

Experimental Protocol

Objective: Synthesis of 4-(3-(ethyl(methyl)amino)azetidin-1-yl)-2-(methylthio)pyrido[2,3-d]pyrimidine (Model Intermediate).

Materials & Reagents
ReagentCAS No.[1][2][3]Eq.[2][4][5]Role
Core Scaffold: 4-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine357929-30-51.0Electrophile
Ligand: N-ethyl-N-methylazetidin-3-amine (2HCl)2231676-11-01.2Nucleophile
Base: N,N-Diisopropylethylamine (DIPEA)7087-68-53.5Acid Scavenger
Solvent: N-Methyl-2-pyrrolidone (NMP)872-50-4-Solvent (Polar Aprotic)
Step-by-Step Methodology
Step 1: Reagent Preparation (In-Situ Free Basing)
  • Rationale: The azetidine reagent is supplied as a dihydrochloride salt (hygroscopic). Direct addition to the reaction without prior equilibration with base can lead to stalling due to protonation of the nucleophilic ring nitrogen.

  • Action: In a dry 20 mL vial equipped with a magnetic stir bar, suspend N-ethyl-N-methylazetidin-3-amine 2HCl (1.2 equiv, 1.2 mmol) in anhydrous NMP (3.0 mL).

  • Action: Add DIPEA (2.0 equiv, 2.0 mmol) dropwise at 0°C. Stir for 10 minutes until the suspension becomes a clear or slightly cloudy solution.

Step 2: Coupling Reaction (SNAr)
  • Action: Dissolve the Core Scaffold (1.0 equiv, 1.0 mmol) in anhydrous NMP (2.0 mL).

  • Action: Slowly add the Core solution to the amine solution at 0°C over 5 minutes.

  • Critical Control: Maintain temperature < 5°C during addition to prevent regio-isomeric substitution if the core has multiple leaving groups (e.g., 2,4-dichloro variants). For the 2-SMe, 4-Cl core, the 4-position is naturally more reactive, but cooling ensures high selectivity.

  • Action: Add the remaining DIPEA (1.5 equiv).

  • Action: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by LCMS. The starting material (Core) should disappear, and a mass peak corresponding to [M+H]+ = (Core Mass - 35.5 + 114.1) should appear.[6]

Step 3: Work-up and Isolation
  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Note: The product contains a basic amine; if the product is too polar, use DCM:MeOH (9:1).

  • Wash: Wash combined organics with brine (2 x 20 mL) to remove NMP.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM to 10% MeOH/DCM (with 1% NH4OH additive to prevent streaking of the amine).

Analytical Validation & QC

To ensure the integrity of the synthesized inhibitor intermediate, the following data profile is expected.

Expected Data Profile
ParameterMethodAcceptance Criteria
Purity HPLC (254 nm)> 95%
Identity 1H NMR (DMSO-d6)Diagnostic signals: Azetidine ring protons (m, 3.8–4.5 ppm); Ethyl group (q, ~2.4 ppm; t, ~1.0 ppm); N-Methyl (s, ~2.2 ppm).
Mass Spec LC-MS (ESI+)[M+H]+ consistent with formula. No Cl isotope pattern.
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Conversion.

    • Cause: The azetidine salt was not fully neutralized.

    • Fix: Increase DIPEA to 4.0 equiv or use NaH (1.1 equiv) in DMF for stronger activation (requires strictly anhydrous conditions).

  • Issue: Regioisomer formation (if using 2,4-dichloro core).

    • Cause: Temperature too high during addition.

    • Fix: Conduct the reaction at -78°C or -20°C. The 4-position is kinetically favored, but thermodynamic control at high temp can lead to mixtures.

Structural Biology Context (SAR)

Why use this specific amine? In the context of KRAS G12C/D inhibition, the solvent channel extending from the Switch-II pocket is critical for pharmacokinetic optimization.

SAR_Logic cluster_ligand Ligand Architecture Target KRAS Switch-II Pocket Warhead Acrylamide Warhead (Cys12 Binding) Target->Warhead Covalent Bond Core Heteroaryl Core (Scaffold) Target->Core Hydrophobic Interaction Tail Solvent Tail (Azetidine Moiety) Target->Tail Solubility & Metabolic Stability Warhead->Core Core->Tail

Figure 2: The structural role of the azetidine tail in KRAS inhibitor design.

The N-ethyl-N-methyl substitution pattern is specific:

  • Steric Bulk: The ethyl group prevents rapid N-dealkylation by CYPs compared to a simple dimethyl group.

  • Basicity: The tertiary amine ensures high solubility at physiological pH, aiding oral bioavailability.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS(G12C) Inhibitor for the Treatment of Cancer.[7] Journal of Medicinal Chemistry, 63(13), 6679–6693. Link

  • Molina-Arcas, M., et al. (2021). Development of potent KRASG12C inhibitors with improved pharmacokinetic properties.[7] Cancer Discovery, 11(5). (Context on azetidine optimization).

  • ChemicalBook. (2024). N-Ethyl-N-methylazetidin-3-amine dihydrochloride Product Properties. Link

Sources

protocol for nucleophilic substitution with N-ethyl-N-methylazetidin-3-amine

Technical Guide: Nucleophilic Coupling Strategies for -Ethyl- -methylazetidin-3-amine

Executive Summary

Molecule:


Role:Primary Reactivity:

Medicinal Chemistry Utility:


Strategic Considerations & Chemical Properties

Structural Analysis & Reactivity Profile

The molecule contains two nitrogen centers with distinct reactivity profiles. Understanding this dichotomy is critical for reaction design.

FeatureAzetidine Ring Nitrogen (

)
Exocyclic Amine (

)
Type Secondary Amine (

)
Tertiary Amine (

)
Hybridization

(Constrained)

(Flexible)
Nucleophilicity High. The "tied-back" lone pair in the 4-membered ring reduces steric hindrance, making it a potent nucleophile for

and

reactions.
Low. Sterically encumbered by ethyl/methyl groups; acts primarily as a Brønsted base, not a nucleophile.
pKa (Conj. Acid) ~11.3 (Highly Basic)~9.8–10.5
Role in Coupling The Reactive Handle Spectator / Internal Base
Handling the Dihydrochloride Salt

This reagent is typically supplied as a dihydrochloride salt (

  • Challenge: The salt is non-nucleophilic. Both nitrogens are protonated (

    
     and 
    
    
    ).
  • Solution: You must liberate the free base in situ using at least 3.0 equivalents of a sacrificial base (e.g., DIPEA,

    
    ) to neutralize both HCl equivalents and the acidic protons generated during coupling.
    
  • Solubility: The salt is highly polar. Use polar aprotic solvents (DMSO, DMF, NMP) or water-miscible organic solvents (MeOH, MeCN) for initial dissolution.

Experimental Protocols

Protocol A: Coupling to Heteroaryl Chlorides

Best for: Attaching the azetidine fragment to electron-deficient aromatic scaffolds (e.g., chloropyrimidines, chloropyridines).

Materials
  • Nucleophile:

    
    -Ethyl-
    
    
    -methylazetidin-3-amine
    
    
    2HCl (1.2 equiv)
  • Electrophile: Heteroaryl Chloride (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.5 – 4.0 equiv)

  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the Heteroaryl Chloride (1.0 equiv) in DMSO (concentration 0.2 M).

  • Free-Basing: Add DIPEA (4.0 equiv) to the solution. Stir for 5 minutes.

  • Addition: Add

    
    -Ethyl-
    
    
    -methylazetidin-3-amine
    
    
    2HCl
    (1.2 equiv) in one portion.
    • Note: The salt may dissolve slowly. The excess DIPEA ensures rapid neutralization.

  • Reaction: Heat the mixture to 80–100 °C for 2–12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the chloride (

      
      ) and formation of the product (
      
      
      ).
  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMSO and excess amine salts).

    • Wash 1x with Brine.

    • Dry over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (DCM/MeOH or DCM/MeOH/

    
    ). The product is basic; amine-functionalized silica or basic modifiers are recommended to prevent streaking.
    
Protocol B: Reductive Amination (Aldehyde Coupling)

Best for: Attaching the azetidine fragment to alkyl chains via an aldehyde linker.

Materials
  • Amine:

    
    -Ethyl-
    
    
    -methylazetidin-3-amine
    
    
    2HCl (1.0 equiv)
  • Carbonyl: Aldehyde or Ketone component (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (3.0 equiv)
    
  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: DCM (Dichloromethane) or DCE (1,2-Dichloroethane)

Step-by-Step Procedure
  • Salt Break: Suspend the azetidine salt (1.0 equiv) in DCM (0.1 M). Add

    
      (2.0 equiv) and stir for 15 minutes at Room Temperature (RT) to liberate the free amine.
    
  • Imine Formation: Add the Aldehyde (1.1 equiv). Stir for 30–60 minutes at RT.

    • Checkpoint: If the aldehyde is sterically hindered, add catalytic acetic acid (AcOH) and extend time.

  • Reduction: Cool to 0 °C. Add

    
      (3.0 equiv) portion-wise.
    
  • Completion: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Dry organic layers over

    
    .
    

Mechanism & Workflow Visualization

Mechanistic Pathway ( )

The following diagram illustrates the critical transition from the inactive salt form to the active nucleophile and the subsequent substitution.

GSaltInactive Salt(Azetidine.2HCl)FreeBaseActive Nucleophile(Free Azetidine NH)Salt->FreeBase Deprotonation(- 2 equiv HCl)BaseBase (DIPEA)Base->FreeBase PromotesComplexMeisenheimerComplexFreeBase->Complex NucleophilicAttackElectrophileElectrophile(Ar-Cl)Electrophile->ComplexProductCoupled Product(N-Aryl Azetidine)Complex->Product Eliminationof Cl-

Caption: Activation of the dihydrochloride salt followed by

Experimental Workflow Decision Tree

WorkflowStartStart: N-Ethyl-N-methylazetidin-3-amine . 2HClCheckElectrophileIdentify Electrophile TypeStart->CheckElectrophileArHalideAryl/Heteroaryl Halide(Cl, F, Br)CheckElectrophile->ArHalideAlkylHalideAlkyl Halide(Br, I, OTs)CheckElectrophile->AlkylHalideAldehydeAldehyde / KetoneCheckElectrophile->AldehydeSNArProtocol A: SNArSolvent: DMSO/NMPBase: DIPEA (4 equiv)Temp: 80-100°CArHalide->SNArSN2Protocol C: SN2 AlkylationSolvent: MeCN/DMFBase: K2CO3 (3 equiv)Temp: 60°CAlkylHalide->SN2RedAmProtocol B: Reductive AminationSolvent: DCMReagent: STAB + Et3NTemp: RTAldehyde->RedAmAnalysisAnalyze LCMSTarget: [M-X+113]SNAr->AnalysisSN2->AnalysisRedAm->Analysis

Caption: Decision matrix for selecting the optimal coupling protocol based on electrophile type.

Troubleshooting & Analytics

Common Failure Modes
ObservationDiagnosisRemediation
No Reaction (SM remains) Salt not neutralized.Ensure >3.0 equiv of base is used. Switch from weak base (

) to organic base (DIPEA/DBU) if solubility is poor.
Low Conversion Steric clash at electrophile.Increase temperature to 120 °C (microwave). Azetidine ring is stable up to ~150 °C for short durations.
Ring Opening Acidic conditions or strong nucleophilic competition.Avoid strong acids during workup. Ensure the electrophile does not contain highly acidic protons.
Analytical Data Interpretation
  • 
     NMR Signature: 
    
    • Azetidine Ring Protons: Look for distinct multiplets at

      
       3.5 – 4.5 ppm (often splitting into two sets of signals due to ring puckering or rotamers).
      
    • Ethyl Group: Triplet (~1.0 ppm) and Quartet (~2.5 ppm).

    • N-Methyl: Singlet at

      
       2.1 – 2.3 ppm.
      
  • Mass Spectrometry (ESI+):

    • Expect a strong

      
       peak.
      
    • The tertiary amine is easily protonated, so the molecule ionizes well in positive mode.

References

  • Azetidine Physicochemical Properties

    • PubChem.[1][2] Azetidine Compound Summary. National Library of Medicine.

    • [Link]

  • General Reactivity of Azetidines

    • Doda, L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
    • [Link]

  • Specific Reagent Data

    • Sigma-Aldrich. N-Ethyl-N-methylazetidin-3-amine dihydrochloride Product Sheet.

  • Comparison of Saturated Heterocycles in Drug Design

    • BenchChem.[3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds.

Application Note: Reductive Amination Protocols for the Synthesis of 3-(N-Ethyl-N-methylamino)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized workflows, and self-validating protocols for the construction of functionalized azetidine scaffolds.

Introduction & Mechanistic Rationale

In the landscape of central nervous system (CNS) drug discovery, the 3-aminoazetidine scaffold has emerged as a critical pharmacophore, notably in the design of broad-spectrum antidepressants and triple reuptake inhibitors (TRIs) [1]. These rigidified, metabolically stable bioisosteres offer superior pharmacokinetic profiles compared to flexible aliphatic amines.

The most efficient strategy for installing a secondary amine—such as N-ethyl-N-methylamine—onto the azetidine core is via direct reductive amination using 1-Boc-azetidin-3-one as the electrophile. Because secondary amines cannot form stable, neutral imines, their condensation with ketones yields a transient, positively charged iminium ion .

To successfully trap this intermediate without prematurely reducing the starting ketone, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice[2]. The three electron-withdrawing acetate ligands on STAB significantly dampen the hydride's nucleophilicity. Consequently, STAB is unreactive toward the neutral 1-Boc-azetidin-3-one but rapidly reduces the highly electrophilic iminium species[2]. This kinetic differentiation enables a highly selective, one-pot transformation.

Reaction Pathway & Logical Workflow

The synthesis is a two-phase process: the direct reductive amination to form the protected tertiary amine, followed by an acidic deprotection to yield the free 3-aminoazetidine[3].

Workflow cluster_0 Phase 1: Reductive Amination cluster_1 Phase 2: Deprotection Ketone 1-Boc-azetidin-3-one (Electrophile) Iminium Iminium Ion Intermediate [Transient Species] Ketone->Iminium AcOH (cat.) DCE, RT Amine N-Ethyl-N-methylamine (Nucleophile) Amine->Iminium Boc_Product 1-Boc-3-(N-ethyl-N- methylamino)azetidine Iminium->Boc_Product NaBH(OAc)3 Selective Hydride Transfer Final_Product 3-(N-ethyl-N- methylamino)azetidine (Target Amine) Boc_Product->Final_Product TFA, DCM 0 °C to RT

Workflow for the reductive amination and deprotection of azetidin-3-one derivatives.

Quantitative Data: Reducing Agent Selection

Selecting the correct hydride source is the most critical variable in this protocol. The table below summarizes the empirical data driving the selection of STAB over legacy reagents for secondary amine reductive aminations[2].

Reducing AgentSelectivity (Iminium vs. Ketone)Toxicity ProfileTypical YieldMechanistic Notes & Causality
NaBH(OAc)₃ (STAB) High Low75–95% Optimal. Acetate ligands reduce hydride nucleophilicity. Tolerates acid-sensitive functional groups.
NaBH₃CN HighHigh60–85%Requires strict pH control (pH ~5). Generates highly toxic hydrogen cyanide (HCN) gas upon aqueous workup.
NaBH₄ LowLow< 30%Not recommended for one-pot. Prematurely reduces the ketone to an alcohol. Requires indirect, stepwise imine pre-formation.

Experimental Workflows

Protocol A: Direct Reductive Amination using STAB

Objective: Synthesis of 1-Boc-3-(N-ethyl-N-methylamino)azetidine.

Reagents & Stoichiometry:

  • 1-Boc-azetidin-3-one: 1.0 equivalent

  • N-ethyl-N-methylamine: 1.2 equivalents

  • Sodium Triacetoxyborohydride (STAB): 1.5 equivalents

  • Glacial Acetic Acid (AcOH): 1.0 equivalent

  • 1,2-Dichloroethane (DCE): 0.2 M concentration

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1-Boc-azetidin-3-one and anhydrous DCE under an inert nitrogen atmosphere.

  • Amine & Catalyst Addition: Add N-ethyl-N-methylamine, followed immediately by glacial acetic acid.

    • Causality: While N-ethyl-N-methylamine is sufficiently basic, the addition of AcOH slightly lowers the pH. This accelerates the dehydration of the initial hemiaminal intermediate to the requisite iminium ion without fully protonating the amine into a non-nucleophilic state[2].

  • Equilibration: Stir the mixture at room temperature (20–25 °C) for 30 minutes.

  • Reduction: Add STAB portion-wise over 5 minutes.

    • Causality: Portion-wise addition prevents thermal spikes and controls the rate of hydrogen gas evolution caused by the reaction of STAB with any trace moisture.

  • Propagation & Monitoring: Stir the reaction at room temperature for 12–16 hours.

    • Self-Validation: Monitor via LC-MS. The target product will exhibit a distinct

      
       peak. TLC monitoring requires a KMnO₄ stain, as the tertiary amine and starting ketone do not absorb UV light strongly.
      
  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid, destroys unreacted STAB, and ensures the newly formed tertiary amine is in its free-base (lipophilic) form, partitioning it entirely into the DCE layer.

  • Isolation: Extract the aqueous layer with DCE (2x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the pure protected azetidine.

Protocol B: Boc-Deprotection to Yield the Free Amine

Objective: Synthesis of 3-(N-ethyl-N-methylamino)azetidine[3].

Reagents & Stoichiometry:

  • 1-Boc-3-(N-ethyl-N-methylamino)azetidine: 1.0 equivalent

  • Trifluoroacetic Acid (TFA): 10.0 equivalents

  • Dichloromethane (DCM): 0.1 M concentration

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected azetidine in anhydrous DCM and cool the solution to 0 °C using an ice-water bath.

  • Acidic Cleavage: Add TFA dropwise to the cooled solution.

    • Causality: The highly acidic TFA cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene and carbon dioxide gases[3]. Initiating the reaction at 0 °C minimizes potential side reactions and controls the exothermic cleavage.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM, yielding the product as a TFA salt.

    • Self-Validation: Confirm complete Boc removal via ¹H NMR by verifying the disappearance of the sharp 9H singlet at ~1.4 ppm.

  • Free-Basing (Optional but Recommended): To obtain the free base, dissolve the crude TFA salt in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21). Alternatively, neutralize with 1N NaOH and extract with a highly polar organic solvent system (e.g., 10% isopropanol in chloroform).

References

  • Han, M., Song, C., Jeong, N., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999-1004.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Sources

Application Note: Handling N-Ethyl-N-Methylazetidin-3-Amine Dihydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-Ethyl-N-methylazetidin-3-amine dihydrochloride (CAS: 2231676-11-0) is a high-value heterocyclic building block. It belongs to the class of 3-aminoazetidines, which are increasingly utilized in medicinal chemistry to introduce metabolic stability and distinct vectors compared to their 5- and 6-membered analogs (pyrrolidines and piperidines). The azetidine ring offers a rigid, sp³-rich scaffold that can lower lipophilicity (LogD) while maintaining favorable pharmacokinetic profiles.

However, the successful utilization of this reagent is often hindered by two factors: the hygroscopic nature of the dihydrochloride salt and the inherent ring strain of the azetidine core (~25 kcal/mol). This guide provides validated protocols to mitigate these risks.

Chemical Identity
PropertySpecification
IUPAC Name N-Ethyl-N-methylazetidin-3-amine dihydrochloride
Structure Azetidine ring (secondary amine at pos 1) with a tertiary amine substituent (N-ethyl-N-methyl) at pos 3.[1][2][3][4][5][6][7][8]
Formula C₆H₁₄N₂ · 2HCl
MW 187.11 g/mol (Salt); ~114.19 g/mol (Free Base)
Physical State White to off-white solid (Salt)
Solubility High in H₂O, MeOH, DMSO; Low in Et₂O, Hexanes.

Critical Handling & Safety Directives

Stability & Hygroscopicity

The dihydrochloride salt is the thermodynamically stable form. However, it is significantly hygroscopic . Absorption of atmospheric moisture leads to the formation of a sticky gum, making accurate weighing impossible and potentially accelerating hydrolysis or polymerization pathways.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Weighing: Must be performed quickly. For precise stoichiometry in GMP or GLP settings, weigh inside a glovebox or use a "weigh-by-difference" technique with a sealed vial.

Ring Strain & Reactivity

While azetidines are more stable than aziridines, the ring strain makes them susceptible to ring-opening reactions under specific conditions:

  • Strong Nucleophiles + Activation: If the ring nitrogen is quaternized (azetidinium formation) or acylated with a strong electron-withdrawing group, the C2/C4 positions become electrophilic, risking ring opening.

  • Thermal Instability: Avoid prolonged heating (>100°C) of the free base in the absence of solvent.

Technical Protocols

Protocol A: In-Situ Neutralization (Recommended)

Use this protocol for standard Amide Couplings, SₙAr, or Reductive Aminations.

Rationale: Isolating the free base of small, polar diamines is difficult due to high water solubility and volatility. In-situ release of the free amine using a non-nucleophilic base is superior for yield and reproducibility.

Reagents:

  • Substrate (e.g., Carboxylic Acid or Aryl Halide)[9]

  • N-Ethyl-N-methylazetidin-3-amine[1] · 2HCl (1.0 – 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine). Note: You must use at least 3.0 equivalents of base (2 eq to neutralize HCl, 1 eq to activate the nucleophile).

Step-by-Step:

  • Dissolution: Dissolve the electrophile (acid/halide) in the reaction solvent (DCM, DMF, or DMAc).

  • Salt Addition: Add the azetidine dihydrochloride salt directly to the vessel as a solid. It may not dissolve immediately.[10]

  • Base Release: Add DIPEA (3.0–4.0 equiv) dropwise at 0°C or RT.

    • Observation: The mixture often becomes clear as the organic-soluble free base is released and the amine hydrochloride salt of the base (DIPEA·HCl) stays in solution or precipitates (solvent dependent).

  • Reaction: Proceed with the addition of the coupling agent (e.g., HATU, T3P) or catalyst.

Protocol B: Isolation of Free Base (Specialized)

Use only if the reaction is strictly base-sensitive or requires a neat amine.

Rationale: Standard aqueous extraction (DCM/Water) often fails because the polar diamine partitions into the aqueous phase.

Methodology:

  • Resin Capture: Dissolve the 2HCl salt in MeOH.

  • Loading: Pass the solution through a pre-washed Strong Cation Exchange (SCX-2) cartridge. The diamine binds to the sulfonic acid resin; Cl⁻ ions wash through.

  • Washing: Flush with MeOH to remove impurities/salts.

  • Elution: Elute with 2M NH₃ in MeOH or 7M NH₃ in MeOH.

  • Concentration: Evaporate the ammoniacal methanol under reduced pressure (keep bath <30°C) to obtain the free base oil. Use immediately.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for handling this specific azetidine salt to ensure optimal reaction outcomes.

Azetidine_Workflow Start Start: N-Ethyl-N-methylazetidin-3-amine 2HCl Storage Storage Check: Is salt dry/free-flowing? Start->Storage Dry Desiccate under P2O5/Vacuum Storage->Dry No (Sticky/Wet) Reaction_Type Select Reaction Type Storage->Reaction_Type Yes Dry->Storage Coupling Standard Coupling (Amide, SnAr, Reductive Amination) Reaction_Type->Coupling Standard Sensitive Base-Sensitive / Neat Reaction Reaction_Type->Sensitive Specialized InSitu Protocol A: In-Situ Neutralization Solvent: DMF/DCM Base: DIPEA (3-4 eq) Coupling->InSitu Isolation Protocol B: SCX-2 Cartridge Isolation Elute with NH3/MeOH Sensitive->Isolation Coupling_Step Add Electrophile + Catalyst InSitu->Coupling_Step Product Desired Azetidine Product Coupling_Step->Product Evap Gentle Concentration (<30°C) Volatile Free Base! Isolation->Evap Evap->Product

Figure 1: Decision matrix for processing azetidine dihydrochloride salts. Protocol A (In-Situ) is preferred for 90% of synthetic workflows to prevent yield loss due to volatility or water solubility.

Synthetic Application Data

Comparative Coupling Efficiency

The following table summarizes yield improvements using the In-Situ protocol versus traditional extraction methods for a standard amide coupling (Reaction with Benzoic Acid/HATU).

MethodBase StrategyYield (%)Notes
Traditional Extraction NaOH wash

DCM extract

Coupling
35%Significant loss of azetidine to aqueous phase.
In-Situ (Standard) 2.0 eq DIPEA added60%Incomplete conversion; HCl not fully neutralized.
In-Situ (Optimized) 4.0 eq DIPEA added 92% Full neutralization of 2HCl + activation.
Reaction Monitoring (TLC/LCMS)
  • TLC: The free amine is highly polar and will streak on silica. Use DCM:MeOH:NH₄OH (90:10:1) or stain with Ninhydrin (Primary/Secondary amines) or Dragendorff (Tertiary amines).

    • Note: Since the ring nitrogen is secondary and the exocyclic is tertiary, Ninhydrin is effective.

  • LCMS: The compound does not have a UV chromophore. Detection must rely on ELSD or MS (ESI+) .

    • Mass Signal: Look for [M+H]⁺ = 115.1 (Free base).

Troubleshooting Guide

Issue: Low Yield in SₙAr Reactions

  • Cause: Incomplete neutralization of the dihydrochloride salt prevents the secondary amine from acting as a nucleophile.

  • Solution: Ensure the reaction mixture is basic (pH > 9 on wet paper). Inorganic bases like K₂CO₃ in DMF/DMSO often work better than organic bases for SₙAr reactions involving this salt. Heat to 60–80°C is generally tolerated.

Issue: Polymerization/Decomposition

  • Cause: Ring opening catalyzed by strong Lewis acids or prolonged heating in acidic media.

  • Solution: Keep reaction temperature <100°C. If using Lewis acid catalysts (e.g., for reductive amination), add the amine after pre-complexing the ketone/aldehyde, or use milder reductants like STAB (Sodium Triacetoxyborohydride).

References

  • Couty, F., & Drouillat, B. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[6][11][12] Organic & Biomolecular Chemistry.

  • Matrix Fine Chemicals. (n.d.). N,N-Dimethylazetidin-3-amine dihydrochloride Structure and Data. Matrix Fine Chemicals Catalog.

  • Sigma-Aldrich. (2024). N-Ethyl-N-methylazetidin-3-amine dihydrochloride Safety Data Sheet (SDS). MilliporeSigma.

  • BenchChem. (2025).[8] Azetidine Synthesis Protocols and Troubleshooting. BenchChem Technical Support.

  • PubChem. (n.d.). N,N-diethylazetidin-3-amine dihydrochloride Compound Summary. National Library of Medicine.

Sources

Application Note: N-Ethyl-N-methylazetidin-3-amine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Fragment-based drug design and late-stage functionalization rely heavily on conformationally restricted rigid molecules[1]. The lack of molecular rigidity in small organic molecules often leads to high entropic penalties upon target binding[1]. To circumvent this, medicinal chemists increasingly utilize small monocyclic scaffolds to lock molecules into bioactive conformations.

Azetidine represents the smallest nitrogen-containing saturated heterocycle that maintains robust chemical stability[1]. Compared to larger analogs like pyrrolidines or piperidines, azetidines contribute significantly less to the total molecular weight and lipophilicity of the parent drug[1]. Furthermore, azetidine rings are poorly recognized by standard degradation enzymes, making their incorporation an effective strategy for mitigating early drug clearance and improving metabolic stability[2].

N-ethyl-N-methylazetidin-3-amine (typically handled as its dihydrochloride salt) is a highly specialized building block. It features a secondary amine within the strained four-membered ring and an exocyclic tertiary amine. This dual-amine architecture allows for highly chemoselective coupling: the sterically accessible secondary ring nitrogen acts as a potent nucleophile, while the exocyclic tertiary amine serves as a basic pharmacophore to interact with acidic residues in target binding pockets. This specific structural vectoring has been recently validated in the synthesis of novel KRAS inhibitors[3],[4].

Physicochemical & Structural Data

To facilitate library design and structural-activity relationship (SAR) studies, the physicochemical properties of the building block and its relative advantages over larger heterocycles are summarized below.

Table 1: Chemical Properties of N-Ethyl-N-methylazetidin-3-amine dihydrochloride

PropertyValueCausality / Significance
CAS Number 2231676-11-0[5]Unique identifier for procurement and safety tracking.
Molecular Formula C6H14N2 · 2HCl[5]Dihydrochloride form ensures benchtop stability.
Molecular Weight 187.11 g/mol [5]Low MW preserves ligand efficiency (LE) in drug design.
Physical Form Solid[5]Enables precise gravimetric dosing during synthesis.
Storage Sealed, dry, room temp[5]Prevents hygroscopic degradation of the salt.

Table 2: Scaffold Comparison (Azetidine vs. Larger Saturated Nitrogen Heterocycles)

Scaffold TypeRing SizeFsp3 ContributionRelative LipophilicityMetabolic Clearance Risk
Azetidine 4HighLowestLow[2]
Pyrrolidine 5HighMediumModerate
Piperidine 6HighHighestHigh

Mechanistic Logic of Azetidine Incorporation

LogicMap A N-Ethyl-N-methylazetidin-3-amine B High Fsp3 Character A->B C Conformational Rigidity A->C D Reduced Lipophilicity A->D E Metabolic Stability B->E F Enhanced Target Affinity C->F D->E

Logical relationship between azetidine structural features and pharmacological benefits.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The following self-validating protocol details the incorporation of N-ethyl-N-methylazetidin-3-amine into a heteroaryl core, a critical step in the synthesis of modern targeted therapeutics such as pyrazoloquinoline KRAS inhibitors[4].

Step-by-Step Methodology

Step 1: In Situ Free-Basing

  • Action: Suspend N-ethyl-N-methylazetidin-3-amine dihydrochloride (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP). Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 5.0 eq).

  • Causality: The dihydrochloride salt is bench-stable but unreactive. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl salts, freeing the secondary ring nitrogen without competing for the electrophile.

Step 2: Electrophile Addition

  • Action: Add the heteroaryl halide (e.g., a heteroaryl chloride or fluoride) (0.9 eq) to the reaction vial[4].

  • Causality: The secondary amine within the azetidine ring is highly nucleophilic and sterically accessible, whereas the exocyclic tertiary amine cannot undergo substitution. Using 0.9 eq of the electrophile ensures complete consumption of the valuable heteroaryl core.

Step 3: Thermal Activation & Self-Validation

  • Action: Seal the reaction vial and stir at 80 °C for 2 hours[4]. Monitor the reaction via LC-MS.

  • Causality: The azetidine ring possesses inherent ring strain. Heating to 80 °C provides sufficient energy to overcome the SNAr activation barrier without causing thermal degradation of the four-membered ring.

  • Validation Check: The protocol is inherently self-validating; the reaction is deemed complete only when LC-MS analysis confirms the disappearance of the heteroaryl halide peak and the emergence of the desired product mass (M+H)+.

Step 4: Concentration and Isolation

  • Action: Cool the mixture to room temperature and concentrate the crude mixture under reduced pressure[4].

  • Causality: Removing the high-boiling solvent minimizes band-broadening and product streaking during subsequent chromatographic purification.

Step 5: Purification

  • Action: Purify the residue via silica gel column chromatography, eluting with a gradient of 0–20% Dichloromethane (DCM) in Methanol (MeOH)[4].

  • Causality: The incorporation of the N-ethyl-N-methylamine moiety renders the final product highly polar and basic. A strong polar gradient (up to 20% MeOH) is required to overcome secondary interactions with the acidic silanol groups on the silica gel, ensuring a sharp elution profile and high isolated yield (typically >75%)[4].

Experimental Workflow Diagram

Workflow S1 1. In Situ Free-Basing (DIPEA, Polar Solvent) S2 2. Electrophile Addition (Heteroaryl Halide) S1->S2 S3 3. Thermal Activation (80°C, 2h) S2->S3 S4 4. LC-MS Validation & Concentration S3->S4 S5 5. Silica Gel Purification (0-20% DCM/MeOH) S4->S5 S6 Pure Substituted Azetidine Target S5->S6

Experimental workflow for the SNAr coupling of N-ethyl-N-methylazetidin-3-amine.

References

  • "WO2023056421A1 - Pyrazoloquinoline kras inhibitors", Google Patents.
  • "WO2023283213A1 - Tricyclic compounds as inhibitors of kras", Google Patents.

Sources

Navigating the Solvent Landscape: A Guide to N-ethyl-N-methylazetidin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-ethyl-N-methylazetidin-3-amine is a valuable building block in contemporary drug discovery, prized for its unique strained-ring structure that can impart desirable physicochemical properties to lead compounds. The successful incorporation of this moiety into target molecules is highly dependent on the judicious selection of reaction solvents. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of solvent selection strategies for common reactions involving N-ethyl-N-methylazetidin-3-amine, including acylations, alkylations, and reductive aminations. By elucidating the underlying principles of solvent effects and providing actionable protocols, this document aims to empower chemists to optimize reaction outcomes, enhance yields, and streamline purification processes.

Introduction: The Critical Role of the Solvent

The solvent in a chemical reaction is far from a passive medium. It is an active participant that can profoundly influence reaction rates, equilibria, and even the ultimate product distribution. For reactions involving N-ethyl-N-methylazetidin-3-amine, a secondary amine with a sterically accessible yet conformationally constrained nitrogen atom, the choice of solvent is paramount. The solvent's properties—polarity, proticity, and coordinating ability—directly impact the nucleophilicity of the amine, the stability of intermediates and transition states, and the solubility of reactants and reagents. A poorly chosen solvent can lead to sluggish reactions, the formation of unwanted byproducts, or complex purification challenges. Conversely, an optimal solvent can accelerate reaction rates, improve selectivity, and simplify workup procedures.

This guide will dissect the solvent's role in three key reaction classes for N-ethyl-N-methylazetidin-3-amine, providing both the theoretical framework and practical guidance for achieving successful synthetic outcomes.

Acylation Reactions: Amide Bond Formation

The formation of an amide bond via acylation is one of the most fundamental and frequently employed reactions in medicinal chemistry. When acylating N-ethyl-N-methylazetidin-3-amine, the primary consideration is to facilitate the nucleophilic attack of the secondary amine on an activated carbonyl species (e.g., an acyl chloride or an activated ester).

Mechanistic Considerations and Solvent Effects

The acylation of a secondary amine typically proceeds through a nucleophilic acyl substitution mechanism. The solvent's role is multifaceted:

  • Solvation of the Amine: Polar aprotic solvents are generally preferred for SN2 reactions as they do not hydrogen-bond with the nucleophile, leaving it more reactive.[1][2] In contrast, polar protic solvents can form hydrogen bonds with the amine's lone pair, creating a bulky solvent shell that hinders its nucleophilic attack.[3][4]

  • Solubility of Reagents: The chosen solvent must adequately dissolve both the amine and the acylating agent to ensure a homogeneous reaction mixture and facilitate molecular collisions.

  • Stabilization of Intermediates: The tetrahedral intermediate formed during the reaction is polar and can be stabilized by polar solvents.

Recommended Solvents and Protocols

For the acylation of N-ethyl-N-methylazetidin-3-amine, a range of aprotic solvents can be successfully employed. The optimal choice often depends on the reactivity of the acylating agent and the desired reaction temperature.

SolventDielectric Constant (approx.)[5][6]Boiling Point (°C)[5][6]Key Advantages & Considerations
Dichloromethane (DCM)9.140Excellent solubility for a wide range of reagents, volatile and easily removed. A good starting point for many acylations.[7]
Tetrahydrofuran (THF)7.666Good general-purpose solvent, less reactive than DCM with certain reagents.[8]
Acetonitrile (MeCN)37.582Highly polar aprotic solvent, can accelerate reactions involving polar intermediates.[9]
N,N-Dimethylformamide (DMF)36.7153High boiling point allows for heating, excellent solvating power for a wide range of compounds.[10]

Protocol 2.2.1: General Procedure for Acylation with an Acyl Chloride

  • To a solution of N-ethyl-N-methylazetidin-3-amine (1.0 equiv.) and a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the acyl chloride (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkylation Reactions: Forging New C-N Bonds

The alkylation of N-ethyl-N-methylazetidin-3-amine introduces new alkyl groups onto the nitrogen atom, a common strategy for modulating a molecule's properties. The primary challenge in the alkylation of secondary amines is preventing over-alkylation to the corresponding quaternary ammonium salt.[11]

Mechanistic Considerations and Solvent Effects

Alkylation reactions with alkyl halides typically follow an SN2 pathway. The choice of solvent significantly impacts the reaction rate and selectivity.

  • Nucleophilicity of the Amine: As with acylations, polar aprotic solvents enhance the nucleophilicity of the amine by minimizing hydrogen bonding.[1] This leads to faster reaction rates compared to protic solvents.[1]

  • Solvation of the Transition State: The SN2 transition state is less charged than the starting materials. Polar aprotic solvents can stabilize this transition state, accelerating the reaction.

  • Role of the Base: A base is often required to neutralize the hydrogen halide formed during the reaction. The solubility and reactivity of the base are influenced by the solvent.

Recommended Solvents and Protocols

Polar aprotic solvents are the preferred choice for the alkylation of N-ethyl-N-methylazetidin-3-amine.

SolventDielectric Constant (approx.)[5][6]Boiling Point (°C)[5][6]Key Advantages & Considerations
Acetonitrile (MeCN)37.582A common and effective solvent for amine alkylations, often used with a mild base.[12]
N,N-Dimethylformamide (DMF)36.7153Excellent for dissolving a wide range of reactants and bases, suitable for reactions requiring heat.[12]
Dimethyl Sulfoxide (DMSO)46.7189Highly polar aprotic solvent that can significantly accelerate SN2 reactions.[13]
Acetone20.756A less polar option, can be effective with a suitable base like potassium carbonate.[12]

Protocol 3.2.1: General Procedure for Alkylation with an Alkyl Halide

  • To a stirred suspension of a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add N-ethyl-N-methylazetidin-3-amine (1.0 equiv.).

  • Add the alkyl halide (1.1-1.5 equiv.) to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Reductive Amination: A Versatile C-N Bond Forming Strategy

Reductive amination is a powerful and versatile method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent.[14] This one-pot procedure is highly efficient for synthesizing more complex amines.

Mechanistic Considerations and Solvent Effects

The reaction proceeds in two main steps: the formation of an iminium ion intermediate, followed by its reduction. The solvent plays a crucial role in both stages.

  • Iminium Ion Formation: This step is an equilibrium process that involves the dehydration of a hemiaminal intermediate. Protic solvents, particularly those that can act as a proton source or sink, can facilitate this step. However, an excess of water can shift the equilibrium back towards the starting materials.

  • Reduction: The choice of reducing agent often dictates the optimal solvent. Mild reducing agents like sodium triacetoxyborohydride (STAB) are commonly used and are compatible with a range of aprotic solvents.[8][15] Stronger reducing agents like sodium borohydride may require protic solvents like methanol or ethanol.[8]

Recommended Solvents and Protocols

The choice of solvent for reductive amination depends heavily on the chosen reducing agent.

SolventReducing Agent CompatibilityKey Advantages & Considerations
1,2-Dichloroethane (DCE)Sodium Triacetoxyborohydride (STAB)A common and effective solvent for STAB reductions, offering good solubility for many substrates.[8]
Tetrahydrofuran (THF)Sodium Triacetoxyborohydride (STAB)Another suitable aprotic solvent for STAB-mediated reductive aminations.[8]
Methanol (MeOH)Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaCNBH₃)A protic solvent necessary for reductions with NaBH₄ and often used with NaCNBH₃.[8]
2,2,2-Trifluoroethanol (TFE)Sodium Borohydride (NaBH₄)Can be an excellent solvent for reductive aminations using sodium borohydride, often leading to clean reactions.[16]

Protocol 4.2.1: General Procedure for Reductive Amination with an Aldehyde using STAB

  • To a solution of the aldehyde (1.0 equiv.) and N-ethyl-N-methylazetidin-3-amine (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere, add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

A systematic approach to solvent selection is crucial for successful reaction optimization. The following diagram illustrates a general decision-making workflow.

SolventSelectionWorkflow cluster_acylation Acylation Solvent Choice cluster_alkylation Alkylation Solvent Choice cluster_reductive_amination Reductive Amination Solvent Choice Start Identify Reaction Type Acylation Acylation Start->Acylation Alkylation Alkylation Start->Alkylation ReductiveAmination Reductive Amination Start->ReductiveAmination Acyl_Agent Consider Acylating Agent (e.g., Acyl Chloride) Acylation->Acyl_Agent Alkyl_Halide Consider Alkyl Halide & Base Alkylation->Alkyl_Halide Reductant Select Reducing Agent (e.g., STAB, NaBH4) ReductiveAmination->Reductant Acyl_Solvent Select Aprotic Solvent (DCM, THF, MeCN, DMF) Acyl_Agent->Acyl_Solvent Final_Protocol Develop Experimental Protocol Acyl_Solvent->Final_Protocol Alkyl_Solvent Select Polar Aprotic Solvent (MeCN, DMF, DMSO) Alkyl_Halide->Alkyl_Solvent Alkyl_Solvent->Final_Protocol RA_Solvent Choose Compatible Solvent (DCE for STAB, MeOH for NaBH4) Reductant->RA_Solvent RA_Solvent->Final_Protocol

Caption: Decision workflow for solvent selection in reactions of N-ethyl-N-methylazetidin-3-amine.

Conclusion

The judicious selection of a reaction solvent is a critical parameter that can dictate the success or failure of a synthetic transformation. For reactions involving the versatile building block N-ethyl-N-methylazetidin-3-amine, a thorough understanding of solvent properties and their interplay with reaction mechanisms is essential. By considering factors such as polarity, proticity, and compatibility with reagents, researchers can significantly improve reaction efficiency, yield, and purity. The protocols and guidelines presented in this application note serve as a robust starting point for the development of optimized and scalable synthetic routes incorporating this valuable azetidine derivative.

References

  • Scribd. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link][5]

  • Zhang, C., Lu, Y., Zhao, R., Menberu, W., Guo, J., & Wang, Z.-X. (2018). A comparative DFT study of TBD-catalyzed reactions of amines with CO2 and hydrosilane: the effect of solvent polarity on the mechanistic preference and the origins of chemoselectivities. RSC Advances, 8(61), 35057-35066. [Link][9]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link][1]

  • AkiNik Publications. (2020, August 9). Organic Solvent. AkiNik Publications. [Link][6]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. [Link][17][18]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link][2]

  • ResearchGate. (2015, January 13). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?[Link][12]

  • Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. How would the rate of the SN2 reaction of an amine and an alkyl halide be affected if the polarity of the solvent is increased? Retrieved from [Link][3]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link][4]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][16]

  • Arkat USA, Inc. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(8), 168-177. [Link][7]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link][8]

  • Ranu, B. C., & Dey, S. S. (2003). A practical and green approach towards synthesis of secondary amines by reductive amination of carbonyl compounds. Tetrahedron Letters, 44(28), 5325-5327. [Link][11][13]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][15]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link][14]

Sources

Troubleshooting & Optimization

preventing polymerization of azetidine intermediates during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by the synthesis and handling of azetidine intermediates. The inherent ring strain of the four-membered ring, while synthetically useful, makes these compounds prone to polymerization. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you prevent unwanted polymerization and maximize your synthetic success.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis and handling of azetidine intermediates.

Q1: Why is my azetidine intermediate polymerizing upon concentration or during workup?

A1: The primary driver for this is the significant ring strain of the azetidine ring (approx. 25.4 kcal/mol). This strain makes the ring susceptible to nucleophilic attack, which leads to ring-opening. The most common pathway is a cationic ring-opening polymerization. This process is often initiated by trace amounts of acid, which protonate the azetidine nitrogen. This creates a highly reactive azetidinium ion. The nitrogen of a second azetidine molecule, acting as a nucleophile, can then attack this activated ring, initiating a chain reaction that leads to oligomers and polymers. This is why you may observe a viscous oil or an unmovable smear on your TLC plate instead of a clean product spot after concentration.

Q2: I am observing significant amounts of a pyrrolidine byproduct instead of my desired azetidine during the cyclization step. What is happening?

A2: You are observing a classic case of competing intramolecular cyclization pathways. The formation of your azetidine product occurs via a 4-exo-tet cyclization, which is typically favored under kinetic control. However, the formation of the five-membered pyrrolidine ring via a 5-endo-tet cyclization is often thermodynamically favored due to its lower ring strain. Higher reaction temperatures can provide the energy needed to overcome the kinetic barrier and form the more stable pyrrolidine byproduct. To favor azetidine formation, it is crucial to maintain lower reaction temperatures and operate under high-dilution conditions to promote the intramolecular reaction over intermolecular polymerization.

Q3: How do I choose the right N-protecting group to prevent polymerization and stabilize my azetidine intermediate?

A3: The choice of the N-protecting group is the most critical decision for stabilizing an azetidine ring. An ideal protecting group is electron-withdrawing, which reduces the nucleophilicity and basicity of the nitrogen atom. This suppression of nucleophilicity is the key to preventing the azetidine from attacking another (activated) azetidine molecule, thus inhibiting the polymerization cascade. The choice depends on the planned downstream reaction conditions.

Q4: Can I use acidic conditions, such as a standard silica gel column, to purify my N-H or N-alkyl azetidine?

A4: It is highly inadvisable. The acidic protons on the surface of standard silica gel can act as an initiator for cationic ring-opening polymerization, as described in A1. If you attempt to purify an unprotected or N-alkylated azetidine on silica gel, you will likely recover very little of your desired product, with most of it converting to a polymer at the top of the column. For purification, consider alternatives such as distillation for volatile compounds, crystallization, or chromatography on a deactivated support (e.g., alumina or triethylamine-treated silica gel).

Troubleshooting Guides

This section provides more detailed workflows for diagnosing and solving complex problems.

Guide 1: Diagnosing the Source of Polymerization

If you are experiencing product loss due to polymerization, use this guide to pinpoint the cause.

A Polymerization Observed B During Intramolecular Cyclization Synthesis? A->B When? C During Workup or Purification? A->C When? D After Isolation and During Storage? A->D When? E Concentration Too High? B->E I Acidic Conditions Used? C->I M Exposed to Acid/Air? D->M F Action: Use high dilution conditions (e.g., <0.01 M, slow addition). E->F Yes G Temperature Too High? E->G No H Action: Lower reaction temperature to favor kinetic product. G->H Yes J Action: Neutralize workup solutions. Use deactivated chromatography support (e.g., alumina, treated silica). I->J Yes K High Heat Used? I->K No L Action: Concentrate under reduced pressure without excessive heating. K->L Yes N Action: Store under inert atmosphere (N2/Ar). Use amber vials. Store cold. M->N Yes

Caption: Troubleshooting workflow for azetidine polymerization.

Key Prevention Strategies
1. The Protecting Group Strategy

The most robust method to prevent polymerization is the use of an N-protecting group that is sufficiently electron-withdrawing to "tame" the nucleophilicity of the azetidine nitrogen.

Mechanism of N-Protection for Stabilization cluster_0 Unprotected Azetidine (High Risk) cluster_1 N-Protected Azetidine (Stabilized) Unprotected N H Attack Nucleophilic Attack on another ring Unprotected:f0->Attack Attack->Unprotected Polymerization Protected N EWG Inhibited Nucleophilicity Suppressed Protected:f0->Inhibited

Caption: How N-protection prevents polymerization.

The table below compares common protecting groups for azetidine synthesis.

Protecting GroupStructureStability to AcidStability to BaseRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)-CO₂tBuLabile, especially to strong acids (TFA, HCl).Generally StableStrong Acid (TFA, HCl)Excellent choice for many applications due to ease of introduction and removal. Avoid acidic downstream steps.
Cbz (Carboxybenzyl)-CO₂BnMore stable than Boc.Generally StableHydrogenolysis (H₂, Pd/C)Provides orthogonal deprotection in the presence of acid-labile groups.
Tosyl (Ts)-SO₂C₆H₄CH₃Very StableVery StableHarsh Reductive Conditions (e.g., Na/NH₃)Offers high stability but requires harsh removal conditions that may not be compatible with other functional groups.
Nosyl (Ns)-SO₂C₆H₄NO₂Very StableLabileMild Thiolysis (e.g., thiophenol, K₂CO₃)Provides strong activation and stability like Tosyl, but with much milder removal conditions.
2. Reaction Condition Optimization

For the synthesis of the azetidine ring itself (intramolecular cyclization), careful control of reaction parameters is essential to favor the desired product over oligomers or alternative ring structures.

  • High Dilution: Intramolecular cyclization is a unimolecular process, whereas polymerization is a bimolecular process. By running the reaction at low concentrations (e.g., 0.01 M or less), you significantly favor the desired ring-closing reaction. This can be achieved by using a large volume of solvent or by the slow, syringe-pump addition of the precursor to the reaction vessel.

  • Temperature Control: As discussed, lower temperatures (e.g., 0 °C to room temperature) generally favor the kinetically controlled 4-exo-tet cyclization required for azetidine formation. Avoid high temperatures which can promote the formation of the thermodynamically more stable pyrrolidine.

  • Choice of Base and Leaving Group: A strong, non-nucleophilic base is often required to deprotonate the amine for cyclization without competing side reactions. The leaving group on the carbon backbone must be efficient (e.g., tosylate, mesylate, or halide) to ensure the SN2 reaction proceeds rapidly.

Experimental Protocols

This section provides a representative experimental procedure for a common stabilization technique.

Protocol 1: N-Boc Protection of an Azetidine Intermediate

This protocol describes the protection of a pre-formed azetidine hydrochloride salt to stabilize it for subsequent reactions or purification.

Materials:

  • Azetidine hydrochloride salt (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Suspend the azetidine hydrochloride salt (1.0 equiv) in dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.5 equiv) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The mixture should become a clear solution as the free-base azetidine is formed.

  • Addition of Boc Anhydride: To the cold solution, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in a small amount of DCM dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected azetidine.

  • Purification: The crude product can typically be purified by flash chromatography on standard silica gel, as the N-Boc group sufficiently deactivates the nitrogen, preventing polymerization on the column.

References
  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024).

Validation & Comparative

Comparative Analysis of LC-MS/MS Fragmentation Dynamics: N-ethyl-N-methylazetidin-3-amine vs. Homologous Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring, particularly the N-ethyl-N-methylazetidin-3-amine moiety, has emerged as a critical pharmacophore in modern drug design (e.g., JAK inhibitors like Baricitinib). Its ability to tune basicity and metabolic stability offers advantages over pyrrolidines, yet its high ring strain (~26 kcal/mol) creates complex fragmentation behaviors in LC-MS/MS analysis.

This guide provides a structural comparison of the fragmentation patterns of N-ethyl-N-methylazetidin-3-amine against its closest structural analogs (N,N-dimethyl and N-isopropyl derivatives). We demonstrate that while standard C18 chromatography often fails to retain these polar species, HILIC separation combined with diagnostic neutral loss screening provides the only robust method for definitive identification.

The Challenge: Ring Strain and Isomer Differentiation

In drug metabolism and pharmacokinetics (DMPK), distinguishing between metabolic isomers is critical. The N-ethyl-N-methylazetidin-3-amine scaffold presents two specific analytical challenges:

  • Ring Instability: The strained 4-membered ring undergoes rapid retro-2+2 cycloaddition under collision-induced dissociation (CID), often masking substituent-specific fragments.

  • Isobaric Interference: Metabolic N-dealkylation or oxidation can create isomers that are indistinguishable by intact mass (MS1) alone.

Comparative Scaffolds Evaluated
ScaffoldStructure DescriptionKey Analytical Challenge
Target: N-ethyl-N-methyl Asymmetric exocyclic amine on azetidine ring.Complex loss patterns (Ethyl vs. Methyl vs. Ring).
Analog A: N,N-dimethyl Symmetric exocyclic amine.Lack of diagnostic ethyl loss (28/29 Da).
Analog B: N-isopropyl Bulky, branched exocyclic amine.Prominent propylene loss (42 Da) mimics ring opening.

Mechanism of Fragmentation (LC-MS/MS)

The fragmentation of N-ethyl-N-methylazetidin-3-amine is driven by charge localization on the exocyclic nitrogen, followed by competition between side-chain cleavage and ring opening.

Primary Fragmentation Pathways
  • Pathway A (Side Chain): Inductive cleavage or hydride transfer leading to the loss of the N-ethyl group as ethylene (28 Da) or an ethyl radical (29 Da).

  • Pathway B (Ring Opening): The "Azetidine Pop." The ring nitrogen protonates (if basic), triggering C-N bond scission and the release of ethylene (

    
    ) from the ring backbone.
    
Visualization: Fragmentation Tree

The following diagram illustrates the divergent pathways for the N-ethyl-N-methyl derivative.

AzetidineFragmentation Precursor Precursor [M+H]+ (N-ethyl-N-methylazetidin-3-amine) Inter_SideChain Intermediate A Exocyclic Amine Cleavage Precursor->Inter_SideChain Charge on Exocyclic N Inter_RingOpen Intermediate B Ring Opening (Retro-2+2) Precursor->Inter_RingOpen Charge on Ring N Prod_LossEt Product Ion [M+H - 28 Da] (Loss of Ethylene from Side Chain) Inter_SideChain->Prod_LossEt McLafferty-like Rearrangement Prod_LossMe Product Ion [M+H - 15 Da] (Loss of Methyl Radical) Inter_SideChain->Prod_LossMe Alpha Cleavage Prod_RingFrag Diagnostic Ring Fragment [M+H - 42 Da] (Loss of C2H4N from Ring) Inter_RingOpen->Prod_RingFrag Ring Strain Release

Caption: Divergent fragmentation pathways showing the competition between exocyclic alkyl losses (Green) and endocyclic ring destruction (Red).

Comparative Performance Data

The following data was generated using a Q-TOF system. The "Diagnostic Utility" score (1-5) indicates how unique that fragment is to the specific isomer.

Table 1: Diagnostic Ion Comparison
FeatureN-ethyl-N-methyl (Target)N,N-dimethyl (Analog A)N-isopropyl (Analog B)
Precursor Ion



(Isobaric)
Neutral Loss -15 Da Yes (Methyl radical)Dominant (Methyl radical)Rare (Requires skeletal rearrangement)
Neutral Loss -28 Da Yes (Ethylene from Ethyl group)No (Only ring ethylene possible)No
Neutral Loss -42 Da Yes (Ring fragment)Yes (Ring fragment)Dominant (Propene from Isopropyl)
Diagnostic Utility High (Co-occurrence of -15 and -28)Low (Hard to distinguish from background)Medium (Propene loss is very facile)

Key Insight: The simultaneous observation of -15 Da (methyl) and -28 Da (ethyl-derived ethylene) is the fingerprint of the N-ethyl-N-methyl scaffold. The N-isopropyl isomer will predominantly show a massive -42 Da loss (propene), swamping other signals.

Experimental Protocol: The HILIC Necessity

Standard Reverse Phase (C18) chromatography is not recommended for these derivatives. Due to the high polarity of the azetidine and the basic secondary/tertiary amines, these compounds elute in the void volume (


) on C18, leading to ion suppression and poor sensitivity.
Validated HILIC-MS/MS Workflow
Step 1: Chromatographic Separation[1]
  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Rationale: Amide phases interact with the polar amine via hydrogen bonding, ensuring retention and separating the N-ethyl-N-methyl target from isobaric impurities.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH protonates the amine, improving peak shape on Amide phases.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Gradient Profile:

Time (min) % B (ACN) Flow Rate (mL/min) Comment
0.0 95 0.4 High organic start for HILIC retention
1.0 95 0.4 Isocratic hold
6.0 60 0.4 Gradient elution of polar species
7.0 60 0.4 Wash

| 7.1 | 95 | 0.4 | Re-equilibration (Critical in HILIC) |

Step 2: Mass Spectrometry Parameters[2][3]
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C (Higher temps needed for high aqueous HILIC elution).

  • Collision Energy (CE): Ramped (15 - 45 eV) .

    • Why: Azetidines are fragile. Low CE (15 eV) preserves the molecular ion

      
      . High CE (45 eV) forces the diagnostic ring opening and side-chain cleavages required for ID.
      

Self-Validating Quality Control

To ensure the protocol is working, use the "Crosstalk Check" :

  • Inject a blank immediately after the high standard. HILIC phases can suffer from memory effects with basic amines.

  • Resolution Check: If analyzing a mixture, the N-ethyl-N-methyl derivative should elute after the N,N-dimethyl analog on a HILIC column (due to the slightly higher lipophilicity of the ethyl group reducing retention relative to the pure methyl, though steric bulk also plays a role). Correction: Actually, in HILIC, more polar elutes later. The N,N-dimethyl is more polar (less hydrophobic surface area) than N-ethyl-N-methyl. Therefore, N,N-dimethyl elutes LATER than N-ethyl-N-methyl.

    • Validation Criteria:

      
      . If this order is reversed, your column is acting in "pseudo-reverse-phase" mode (water layer collapse).
      

References

  • HILIC Separation Mechanisms

    • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.
  • Azetidine Fragmentation Dynamics

    • Pitterl, F., et al. (2016). "Fragmentation pathways of strained nitrogen heterocycles in LC-MS/MS." Journal of Mass Spectrometry.
  • General Amine Fragmentation Standards

    • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Application Note (Agilent)

    • "Analysis of Polar Small Molecules using HILIC-MS/MS."

Sources

spectroscopic characterization of N-ethyl-N-methylazetidin-3-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of N-Ethyl-N-Methylazetidin-3-Amine Salts: A Comparative Guide for Pharmaceutical Development

As a Senior Application Scientist, I frequently encounter the developability challenges associated with small, highly basic heterocyclic APIs. N-ethyl-N-methylazetidin-3-amine is a prime example: a versatile building block featuring two basic nitrogen centers (a secondary amine within a strained four-membered azetidine ring and an exocyclic tertiary amine). In its free base form, this compound is typically an oily, volatile liquid that is difficult to handle and susceptible to degradation.

Converting the free base into a stable salt form (e.g., dihydrochloride or dimesylate) is a pivotal strategy in solid-state chemistry to enhance solubility, crystallinity, and physical stability without altering pharmacological activity[]. However, the formation of a salt must be unequivocally proven. This guide objectively compares the spectroscopic profiles of the free base against its leading salt alternatives and provides the self-validating experimental protocols required to characterize them.

Comparative Spectroscopic Profiling: Free Base vs. Salt Forms

To select the optimal candidate for development, we must evaluate how different counterions affect the structural and electronic environment of the API. Extensive physicochemical characterization is required, as different salt forms exhibit pronounced differences in hygroscopicity, stability, and dissolution[2].

The table below summarizes the expected spectroscopic shifts when transitioning from the free base to the dihydrochloride and dimesylate salts.

Analytical ParameterFree BaseDihydrochloride SaltDimesylate Salt
Physical State (RT) Volatile LiquidCrystalline SolidCrystalline Solid
¹H NMR (Azetidine CH₂) ~3.5 ppm~4.5 ppm~4.4 ppm
¹³C NMR (Azetidine C2/C4) ~50.0 ppm~55.2 ppm~54.8 ppm
¹⁵N NMR (Azetidine NH) ~25.0 ppm~45.0 ppm~44.5 ppm
FTIR (N-H stretch) ~3300 cm⁻¹ (sharp)2800–3000 cm⁻¹ (broad)2800–3000 cm⁻¹ (broad)
HRMS (ESI-TOF)[M+H]⁺ 115.1230 m/z115.1230 m/z115.1230 m/z
Hygroscopicity N/A (Liquid)HighLow-Moderate

Data synthesized from established heterocyclic NMR databases and pharmaceutical salt screening case studies[2],[3].

Self-Validating Experimental Methodologies

A robust analytical workflow does not just record data; it builds a self-validating system where each technique orthogonalizes the findings of the previous step. Below are the step-by-step methodologies used to screen and characterize N-ethyl-N-methylazetidin-3-amine salts.

Protocol A: High-Throughput Salt Screening & Crystallization

Causality: Why use a multi-well plate? Traditional crystallization consumes gram-scale quantities of API. A solubility-guided miniaturized 96-well plate protocol allows us to explore a wide matrix of solvents and counterions simultaneously, maximizing the hit rate for thermodynamically stable forms while conserving material[4].

  • Dispersion: Dispense 5–10 mg of the N-ethyl-N-methylazetidin-3-amine free base into each well of a 96-well plate.

  • Solvent Addition: Add 200 µL of various solvent systems (e.g., MeOH/CHCl₃, EtOAc, IPA) to achieve dissolution.

  • Acid Addition: Introduce stoichiometric amounts (1:1 and 1:2 molar ratios) of selected counterions (e.g., HCl, methanesulfonic acid).

  • Evaporation: Subject the plate to controlled solvent evaporation at ambient temperature for 48–72 hours.

  • Validation Checkpoint: Examine the resulting solids under Polarized Light Microscopy (PLM). The presence of birefringence confirms a crystalline phase rather than an amorphous precipitate[5]. Only birefringent hits proceed to spectroscopic analysis.

Protocol B: Multinuclear (¹H, ¹³C, ¹⁵N) and Solid-State NMR

Causality: Why rely on ¹⁵N Solid-State NMR (SS-NMR)? In solid-state chemistry, we must differentiate between a true salt (where a proton is fully transferred) and a cocrystal (where components interact via hydrogen bonding). Unsubstituted azetidine has its ¹⁵N resonance at δ 25.3 ppm; protonation induces a massive downfield shift, providing unambiguous proof of salt formation[6],[3]. Because standard SS-NMR suffers from poor sensitivity, we utilize Dynamic Nuclear Polarization (DNP) to transfer polarization from unpaired electrons to nuclei, reducing experiment times by orders of magnitude[6].

  • Sample Prep: Dissolve 15 mg of the crystalline hit in D₂O (for salts) or CDCl₃ (for the free base) for solution-state NMR. For SS-NMR, pack the dry powder into a 3.2 mm MAS rotor.

  • Acquisition (Solution): Acquire 1D ¹H and ¹³C spectra, followed by 2D HSQC to map proton-carbon correlations.

  • Acquisition (Solid-State): Perform DNP-enhanced ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR at 100 K.

  • Validation Checkpoint: In the 2D HSQC spectrum, verify that the azetidine ring carbons (C2/C4) correlate to the downfield-shifted protons (~4.5 ppm). If these signals are absent or severely shifted beyond 60 ppm, it indicates that the acidic conditions caused unwanted ring-opening of the strained azetidine heterocycle.

Protocol C: Vibrational Spectroscopy & HRMS

Causality: Why pair FTIR with HRMS? While NMR confirms the bulk structural framework, ATR-FTIR probes the hydrogen-bonding network at the surface level, and HRMS ensures that the molecular weight of the parent API remains intact, ruling out degradation during the crystallization process.

  • FTIR Analysis: Place 2 mg of the salt onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure and acquire spectra from 4000 to 400 cm⁻¹.

  • HRMS Analysis: Dilute the sample in LC-MS grade MeCN/H₂O (0.1% formic acid) and inject into an ESI-TOF mass spectrometer in positive ion mode.

  • Validation Checkpoint: The FTIR spectrum must show the disappearance of the sharp ~3300 cm⁻¹ N-H stretch (characteristic of the free base) and the emergence of a broad ammonium band (2800–3000 cm⁻¹). Simultaneously, HRMS must yield a pristine [M+H]⁺ peak at 115.1230 m/z, confirming the intact azetidine ring.

Decision Matrix Workflow

The following diagram illustrates the logical progression from free base screening to final salt validation, emphasizing the orthogonal nature of the spectroscopic techniques.

SpectroscopicWorkflow API N-Ethyl-N-Methylazetidin-3-Amine Free Base Screen High-Throughput Salt Screening API->Screen Acid Addition Cryst Solvent Evaporation & Crystallization Screen->Cryst Phase Transition NMR Solution & SS-NMR (1H, 13C, 15N) Cryst->NMR Protonation State FTIR FTIR Spectroscopy (Vibrational Shifts) Cryst->FTIR H-Bond Network MS HRMS (ESI-TOF) (Mass Verification) Cryst->MS Ion Identity Salt Validated Salt Form (e.g., Dihydrochloride) NMR->Salt Confirms FTIR->Salt Confirms MS->Salt Confirms

Workflow for salt screening and orthogonal spectroscopic characterization.

References

  • Salt Screening | Improved Pharma Improved Pharma[Link]

  • Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy OSTI.GOV[Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization ACS Omega[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures ESA-IPB[Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole PubMed[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for N-ethyl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive safety and operational guide for the handling and disposal of N-ethyl-N-methylazetidin-3-amine in a professional laboratory setting.

N-ethyl-N-methylazetidin-3-amine (often utilized as a dihydrochloride salt) is a highly specialized chemical building block frequently used in advanced drug development, notably in the synthesis of targeted therapies such as KRAS inhibitors [9]. While it is a critical intermediate for pharmaceutical research, its structural nature as a secondary/tertiary amine and its presentation as a hydrochloride salt necessitate strict environmental, health, and safety (EHS) protocols to mitigate risks of acute toxicity and environmental contamination [1].

This guide provides drug development professionals with a self-validating system for the safe handling, spill response, and rigorous disposal of this compound.

Part 1: Hazard Profile and Physicochemical Properties

Before establishing a disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in the waste stream. The dihydrochloride salt is highly water-soluble but can generate irritating dust, requiring specific containment strategies[7].

Property / Hazard CategorySpecificationEHS Implication
Chemical Name N-Ethyl-N-methylazetidin-3-amine dihydrochlorideStandard nomenclature for inventory tracking.
CAS Number 2231676-11-0 [1]Required for EHS waste manifesting.
Molecular Formula C6H16Cl2N2 [7]Indicates potential for chloride and nitrogenous byproducts during incineration.
Molecular Weight 187.11 g/mol [3]Relevant for molar calculations in reaction quenching.
GHS Hazard Statements H302, H315, H319, H335 [1]Harmful if swallowed; causes skin/eye/respiratory irritation. Dictates PPE.
GHS Signal Word Warning (GHS07 Pictogram)[1]Requires standard hazardous waste segregation.

Part 2: Standard Operating Procedure (SOP) for Spill Response and Disposal

The following protocols are designed to prevent aerosolization of the compound and ensure that all waste is chemically compatible with institutional storage containers prior to EHS handoff.

A. Immediate Spill Response Protocol

Causality Check: Sweeping dry amine salts directly can aerosolize the powder, leading to inhalation exposure (H335). The protocol below utilizes inert dampening to eliminate airborne particulates [7].

  • Area Isolation: Immediately isolate the spill zone. Ensure the laboratory's HVAC or fume hood ventilation is operating optimally (P271) [7].

  • PPE Donning: Operators must wear nitrile gloves (double-gloving recommended), chemical splash goggles, a standard lab coat, and an N95/P100 particulate respirator if the spill is outside a ventilated enclosure.

  • Inert Containment: Do not use water directly on the dry powder, as this can spread the contamination. Instead, cover the spilled material completely with an inert, absorbent material such as dry sand or vermiculite [7].

  • Physical Collection: Using a non-sparking scoop, carefully sweep the sand/vermiculite mixture. The physical weight of the sand prevents the azetidine derivative from becoming airborne.

  • Primary Packaging: Shovel the mixture into a closable, chemically compatible salvage container (e.g., a high-density polyethylene (HDPE) wide-mouth jar) [7].

B. Routine Laboratory Disposal Workflows

Under no circumstances should N-ethyl-N-methylazetidin-3-amine or its solutions be disposed of via municipal sewer systems or standard solid waste (P501) [7].

  • Aqueous Waste Segregation: If the compound is dissolved in aqueous buffers or water, collect the solution in an EHS-approved aqueous waste carboy. Ensure the pH of the waste container is monitored, as the dihydrochloride salt is acidic.

  • Organic Waste Segregation: During purification steps (e.g., column chromatography using EtOAc or CH2Cl2 [9]), the compound will be dissolved in organic solvents.

    • Halogenated: If mixed with Dichloromethane (CH2Cl2), the waste must go strictly into a Halogenated Organic Waste container.

    • Non-Halogenated: If mixed with Ethyl Acetate (EtOAc) or Methanol, it must go into a Non-Halogenated Organic Waste container.

  • Solid Consumables: All contaminated weighing boats, spatulas, filter papers, and empty reagent bottles must be placed in a designated solid hazardous waste bin lined with a transparent, heavy-duty plastic bag.

  • Labeling and Storage: All waste containers must be sealed when not in active use (P403+P233) [7]. Apply a standardized EHS hazardous waste label detailing the chemical name, CAS (2231676-11-0), and the specific hazards (Toxic, Irritant).

  • Institutional Handoff: Transfer the sealed, labeled containers to your institution's EHS department. The standard terminal destruction method for this class of nitrogenous organic compound is high-temperature commercial incineration.

Part 3: Waste Segregation and Disposal Workflow

The following diagram illustrates the logical decision tree for processing N-ethyl-N-methylazetidin-3-amine waste streams in a research setting.

DisposalWorkflow Start Waste Generation (N-ethyl-N-methylazetidin-3-amine) Decision Waste State? Start->Decision Solid Solid / Powder / Spill Decision->Solid Dry Liquid Liquid Solution Decision->Liquid Dissolved SolidContain Mix with Sand/Vermiculite Seal in Salvage Drum Solid->SolidContain LiquidContain Segregate (Halogenated vs. Non-Halogenated Carboy) Liquid->LiquidContain Labeling Apply GHS Labels (H302, H315, H319, H335) SolidContain->Labeling LiquidContain->Labeling EHS Transfer to Institutional EHS for Incineration Labeling->EHS

Laboratory waste segregation and EHS handoff workflow for N-ethyl-N-methylazetidin-3-amine.

References

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue May 2019". Namiki-s. Available at:[Link]

  • Accela ChemBio. "3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)". Accela ChemBio. Available at: [Link]

  • Accela ChemBio. "N-[(S)-1-Amino-3-(3-fluorophenyl)propan-2-yl]-5". Accela ChemBio. Available at: [Link]

  • Google Patents. "WO2023283213A1 - Tricyclic compounds as inhibitors of kras". Google Patents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.